Product packaging for Hexamethylenediamine sebacate(Cat. No.:CAS No. 9008-66-6)

Hexamethylenediamine sebacate

Cat. No.: B3431399
CAS No.: 9008-66-6
M. Wt: 318.45 g/mol
InChI Key: YWJUZWOHLHBWQY-UHFFFAOYSA-N
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Description

Hexamethylenediamine sebacate, also known as the nylon 610 salt, is a 1:1 compound of decanedioic acid (sebacic acid) and hexane-1,6-diamine (hexamethylenediamine) with the molecular formula C16H34N2O4 . This salt is a fundamental building block (precursor) in the synthesis of aliphatic polyamides, most notably Nylon 6,10, via polycondensation reactions . The properties of the resulting polymer are intrinsically linked to the chemical nature of its constituent monomers, making the purity of this salt critical for research outcomes . A key research value of this compound lies in its potential biobased origin; sebacic acid can be derived from castor oil, and 1,6-hexanediol (a related monomer) can be obtained from hemicellulose, making it a candidate for developing more sustainable polymers . Furthermore, polymers like poly(hexamethylene sebacate) are biodegradable and hydrolyze in soil, which is a significant area of investigation for environmentally friendly materials . Beyond its primary application in polyamide synthesis, this salt and its monomer, hexamethylenediamine, are also used as cross-linking agents in epoxy resins and other polymer systems to enhance material properties . Researchers also utilize reactive extrusion, a continuous and efficient process, to synthesize polyesters and polyamides from these monomers, pushing the boundaries of polymer manufacturing techniques . This compound is supplied for laboratory research applications only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, as the hexamethylenediamine monomer is known to be moderately toxic and can cause severe irritation and burns .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34N2O4 B3431399 Hexamethylenediamine sebacate CAS No. 9008-66-6

Properties

IUPAC Name

decanedioic acid;hexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O4.C6H16N2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5-3-1-2-4-6-8/h1-8H2,(H,11,12)(H,13,14);1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJUZWOHLHBWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)O.C(CCCN)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52349-39-0, 6422-99-7, 9011-52-3
Details Compound: Decanedioic acid, polymer with 1,6-hexanediamine
Record name Decanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer
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Details Compound: Decanedioic acid, polymer with 1,6-hexanediamine
Record name Decanedioic acid, compd. with 1,6-hexanediamine (1:1)
Source CAS Common Chemistry
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Details Compound: Decanedioic acid, polymer with 1,6-hexanediamine
Record name Decanedioic acid, polymer with 1,6-hexanediamine
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DSSTOX Substance ID

DTXSID2027626
Record name Decanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Molecular Weight

318.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6422-99-7, 9011-52-3
Record name Hexamethylenediamine sebacate
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Record name Decanedioic acid, polymer with 1,6-hexanediamine
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Record name Decanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Record name Decanedioic acid, polymer with 1,6-hexanediamine
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Record name Decanedioic acid, compd. with 1,6-hexanediamine (1:1)
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Record name Sebacic acid, compound with hexane-1,6-diamine (1:1)
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Record name HEXAMETHYLENEDIAMINE SEBACATE
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Synthetic Methodologies for Hexamethylenediamine Sebacate

Conventional Polycondensation Routes for Hexamethylenediamine (B150038) Sebacate (B1225510) Synthesis

The most established method for producing hexamethylenediamine sebacate is through conventional polycondensation. This process involves the direct reaction of a diamine (hexamethylenediamine) with a dicarboxylic acid (sebacic acid) to form a salt, which then undergoes polymerization. specialchem.comulprospector.com

Reaction Stoichiometry and Molar Ratios of Precursors

The synthesis of this compound relies on the acid-base neutralization reaction between hexamethylenediamine and sebacic acid. To achieve a high molecular weight polymer, a precise 1:1 molar ratio of the two monomers is crucial. nih.govgoogle.com An imbalance in this stoichiometric ratio can lead to lower molecular weight polymers and affect the final properties of the Nylon 6,10. eur.nl The reaction proceeds with the formation of an ammonium (B1175870) salt, often referred to as nylon salt, which upon heating, loses water to form the polymer. ksu.edu.sa

The basic chemical equation for the salt formation is:

H₂N(CH₂)₆NH₂ + HOOC(CH₂)₈COOH → [H₃N(CH₂)₆NH₃]²⁺[OOC(CH₂)₈COO]²⁻

Role of Reaction Conditions in this compound Formation

The conditions under which the synthesis is performed are critical for controlling the reaction rate, product yield, and the properties of the final polymer.

Temperature control is vital throughout the synthesis process. The initial salt formation is often carried out in an aqueous solution where temperature control is essential. For instance, one process describes controlling the temperature between 60-85°C during the reaction of sebacic acid with an aqueous solution of hexamethylenediamine. google.com The subsequent polycondensation step, where the salt is converted to a polymer, requires much higher temperatures, typically in the range of 200-250°C, to drive off water and promote the formation of long polymer chains. Some processes may even utilize temperatures up to 280°C. techniques-ingenieur.fr

Solvent-free synthesis, or melt polycondensation, is a common industrial method for producing polyamides like Nylon 6,10. techniques-ingenieur.fr In this approach, the monomers are reacted directly in a molten state without the use of a solvent. This method is considered a "green" polymerization route as it eliminates the need for solvents, reducing environmental impact and cost. researchgate.netresearchgate.net The process involves heating the crystalline monomer salt in an inert atmosphere to a temperature below its melting point in what is known as solid-state polycondensation (SSP), or above its melting point in melt polycondensation. researchgate.net

The synthesis of polyamides is typically carried out under an inert atmosphere, such as nitrogen or carbon dioxide. gdckulgam.edu.infiber-yarn.com This is crucial to prevent undesirable side reactions, particularly the oxidation of the monomers at the high temperatures required for polycondensation. gdckulgam.edu.in Oxidation can lead to discoloration and degradation of the polymer, negatively impacting its final properties. The inert atmosphere ensures the production of a high-quality, "cleaner" polymer grade by minimizing these degradation reactions. researchgate.net

Interactive Data Table: Summary of Reaction Conditions

ParameterConditionRationaleCitations
Stoichiometry 1:1 Molar Ratio (Hexamethylenediamine:Sebacic Acid)Ensures high molecular weight and optimal polymer properties. nih.govgoogle.comeur.nl
Temperature Salt Formation: 60-85°CPromotes initial neutralization reaction without premature polymerization. google.com
Polycondensation: 200-280°CDrives the removal of water to form high molecular weight polymer. techniques-ingenieur.frfiber-yarn.com
Pressure Polycondensation: Reduced/VacuumFacilitates the removal of water byproduct, shifting equilibrium to favor polymer formation. gdckulgam.edu.infiber-yarn.com
Atmosphere Inert (e.g., Nitrogen)Prevents oxidative degradation of monomers at high temperatures. gdckulgam.edu.infiber-yarn.comresearchgate.net

Catalysis in this compound Synthesis

To enhance reaction rates and achieve desired polymer characteristics, various catalytic systems are employed. These catalysts lower the activation energy for the polyamidation reaction, facilitating amide bond formation.

Inorganic acids, particularly phosphoric acid and its derivatives like meta-phosphoric acid and alkali-metal hypophosphites, serve as effective catalysts in polyamide synthesis. google.comgoogle.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. lscollege.ac.in The use of phosphoric acid can significantly increase the relative viscosity of the resulting polyamide, indicating the formation of a higher molecular weight polymer in shorter reaction times. google.com For instance, adding the catalyst to a polyamide melt under reduced pressure can elevate the relative viscosity from a range of 30-70 to over 100 in as little as one minute. google.com Solid phosphoric acid (SPA) catalysts have also been developed, demonstrating high efficiency and recyclability, which aligns with green chemistry principles by minimizing waste and corrosion issues associated with liquid acids. acs.org

Table 1: Examples of Inorganic Phosphorus-Based Catalysts in Polyamide Synthesis

Catalyst Type Typical Concentration (wt. %) Key Effect Reference
Ortho-phosphoric acid 0.01 - 1.5 Increases final polymer viscosity google.com
Meta-phosphoric acid 0.05 - 0.2 Increases final polymer viscosity google.com
Alkali-metal hypophosphite 0.01 - 3.0 Increases polymerization rate google.comgoogle.com

Metal-based catalysts, especially those containing titanium, are widely used in polycondensation reactions due to their high activity. scielo.br Compounds like tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS) are effective in accelerating the process. rsc.org The catalytic mechanism of titanium compounds often involves coordination of the titanium center to the carbonyl oxygen of the dicarboxylic acid, which activates the carbonyl group for nucleophilic attack. researchgate.net While highly effective, titanium catalysts can sometimes lead to coloration (yellowing) of the final polymer, an issue that can be mitigated by co-catalysts or specific ligand design. scielo.brrsc.org For example, titanium atrane catalysts have been developed to offer activity comparable to conventional systems but with reduced toxicity. google.com The choice of catalyst can influence not only the reaction rate but also the properties of the final polymer and the formation of byproducts. rsc.org

Table 2: Comparison of Metal-Based Catalysts in Polycondensation (Illustrative from Polyester Synthesis)

Catalyst Relative Effectiveness Noted Side Effects Reference
Titanium(IV) isopropoxide (TIS) High Can cause polymer coloration rsc.org
Tetrabutyl titanate(IV) (TBT) High Can cause polymer coloration rsc.org
Dibutyltin(IV) oxide (DBTO) Moderate Less coloration than titanates rsc.org

Byproduct Management and Removal Strategies

The primary byproduct in the formation of this compound and its subsequent polymerization into nylon 6,10 is water. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture is critical to shift the equilibrium towards the formation of the amide bonds and achieve a high degree of polymerization. This is typically accomplished by carrying out the reaction at high temperatures (above the boiling point of water) and often under reduced pressure or with a flow of an inert gas, such as nitrogen. The inert atmosphere also serves the crucial function of preventing oxidative degradation of the polymer at the high temperatures required for the reaction.

Mechanistic Aspects of this compound Formation

The creation of the amide linkages that form the backbone of the resulting polyamide occurs through a well-understood chemical pathway, preceded by an initial acid-base reaction.

Nucleophilic Acyl Substitution Pathways in Amide Bond Formation

The core chemical reaction responsible for the formation of the polyamide chain is a nucleophilic acyl substitution. lscollege.ac.inlibretexts.org The mechanism proceeds in two main steps:

Nucleophilic Attack: The nitrogen atom of an amine group on hexamethylenediamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of a carboxylic acid group on sebacic acid. This leads to the breaking of the carbonyl π-bond and the formation of a tetrahedral intermediate. chemistry.coach

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating a leaving group. In this case, the hydroxyl (-OH) group is the initial leaving group, which subsequently abstracts a proton from the protonated amine, resulting in the formation of a stable amide bond and a molecule of water. lscollege.ac.inchemistry.coach

This process repeats as the diamine and diacid monomers react to build the long polymer chain of nylon 6,10. The reaction is considered a condensation polymerization because a small molecule (water) is eliminated for each amide bond formed. libretexts.org

Proton Transfer Dynamics and Salt Stabilization

Before the onset of high-temperature melt polycondensation, an initial acid-base reaction occurs at lower temperatures between hexamethylenediamine and sebacic acid. lscollege.ac.in The basic amine groups of hexamethylenediamine accept protons from the acidic carboxylic acid groups of sebacic acid. lscollege.ac.in This proton transfer results in the formation of an ammonium carboxylate salt, specifically this compound, often referred to as a "nylon salt". This salt is a distinct compound with a characteristic melting point of 172–173°C. In the solid state, it is structurally composed of alternating layers of the two monomer components, which are stabilized by extensive hydrogen bonding between the ammonium ions and the carboxylate ions. This salt formation helps to ensure a precise 1:1 stoichiometric ratio of the two monomers, which is crucial for achieving a high molecular weight polymer during the subsequent thermal polymerization stage. Heating this salt drives off the water and initiates the nucleophilic acyl substitution to form the amide linkages. lscollege.ac.in

Comparative Analysis of this compound Synthesis Efficiency

The efficiency of producing this compound, the nylon 6,10 salt, is benchmarked against other nylon salt precursors and is significantly influenced by the purity of its constituent monomers. The synthesis process, which involves the neutralization reaction between hexamethylenediamine and a dicarboxylic acid, is a critical step that dictates the quality and properties of the final polymer. aalto.fi The primary goal is to achieve a precise 1:1 stoichiometric balance between the diamine and diacid to ensure high molecular weight and optimal polymer characteristics during subsequent polycondensation. aalto.fi

Comparison with Other Diamine-Diacid Salt Precursors (e.g., Hexamethylenediamine Adipate)

The synthesis and properties of this compound are often compared with those of hexamethylenediamine adipate (B1204190) (also known as A-salt or nylon 6,6 salt), the precursor to nylon 6,6. The fundamental difference between these two salts lies in the dicarboxylic acid used: sebacic acid (a C10 diacid) for the former and adipic acid (a C6 diacid) for the latter. rsc.org This difference in the length of the aliphatic chain has profound implications for the synthesis process and the properties of the resulting polyamide.

This compound is typically formed through a polycondensation reaction at elevated temperatures, often between 200-250°C, to effectively remove water and drive the reaction forward. In contrast, the salt of hexamethylenediamine and adipic acid (nylon 6,6 salt) melts at approximately 193-195°C, and its subsequent polymerization to nylon 6,6 also occurs at high temperatures. dtic.mil

The longer hydrocarbon chain from sebacic acid gives nylon 6,10, the polymer derived from this compound, greater flexibility and lower water absorption compared to the more rigid nylon 6,6 derived from hexamethylenediamine adipate. The higher ratio of methylene (B1212753) to amide groups in the nylon 6,10 backbone is responsible for these distinct properties. aalto.fi While both salts are crucial precursors for high-performance polyamides, the choice between them depends on the desired characteristics of the final product, trading rigidity and thermal stability for flexibility and moisture resistance.

Table 1: Comparison of Hexamethylenediamine-Based Salt Precursors

AttributeThis compoundHexamethylenediamine Adipate
Common NameNylon 6,10 SaltNylon 6,6 Salt (A-Salt)
Diacid ComponentSebacic Acid (C10)Adipic Acid (C6)
Resulting PolymerNylon 6,10Nylon 6,6
Typical Polymerization Temp.220–250°C~220°C and higher
Key Polymer PropertyHigher flexibility, lower moisture absorptionHigher rigidity, tensile strength, and thermal stability

Impact of Precursor Purity on this compound Synthesis Outcome

The purity of the raw materials, hexamethylenediamine and sebacic acid, is a critical factor that significantly affects the quality of the resulting salt and, consequently, the final polymer. The presence of impurities, even in trace amounts, can hinder the polymerization process and degrade the properties of the polyamide. dtic.milgoogle.com

Research on the synthesis of nylon salts has demonstrated that impurities can lead to several undesirable outcomes. Contaminants can inhibit the polymerization reaction, resulting in polymers with lower molecular weights than desired. frontiersin.org This is because impurities can act as chain terminators, preventing the formation of long polymer chains. aalto.fi Furthermore, the presence of non-basic or non-acidic trace impurities in the monomers can lead to discoloration of the salt, particularly upon heating. dtic.mil For instance, studies on nylon 6,6 salt showed a distinct difference in thermal stability, where a standard grade salt discolored at its melting temperature, while a higher purity grade salt did not. dtic.mil

Achieving high monomer purity and maintaining precise stoichiometric control is therefore essential for producing high-quality nylon salt. aalto.fiaalto.fi Methods such as recrystallization of the monomers before reaction are employed to reduce or remove impurities. dtic.mil The yield and purity of the prepared nylon salt are key indicators of a successful synthesis, with higher purity directly correlating to better performance and appearance of the final polymer product. aalto.fi For example, obtaining a nylon salt with fewer impurities can mitigate the yellowing of the polymer during the high-temperature polycondensation stage. google.com

Table 2: Effect of Precursor Purity on Nylon Salt Properties (Based on Nylon 6,6 Salt Analogue)

PropertyStandard Grade SaltHigher Purity Grade Salt
Monomer SourceCommercial grade adipic acid, distilled hexamethylenediamineTwice-recrystallized adipic acid, recrystallized hexamethylenediamine
Thermal BehaviorDiscolored in air at its melting temperature (193°C)No discoloration evident upon heating
Implication for PolymerizationPotential for lower molecular weight and discolored final polymerLeads to a higher quality polymer with better thermal stability

Source: Adapted from findings on Nylon 66 salt preparation. dtic.mil

Fundamental Chemical Reactivity of Hexamethylenediamine Sebacate

Polycondensation Reactions of Hexamethylenediamine (B150038) Sebacate (B1225510) with Dicarboxylic Acids

The most fundamental reaction of hexamethylenediamine sebacate is polycondensation, a step-growth polymerization process where monomers combine to form a polymer with the elimination of a small molecule, typically water. When heated, the salt dissociates into hexamethylenediamine and sebacic acid, which then react to form amide linkages. chemguide.co.uk This process results in the formation of the long-chain polymer Nylon 6,10. illinois.edu

The reaction can be represented as: n [H₃N⁺-(CH₂)₆-NH₃⁺] [⁻OOC-(CH₂)₈-COO⁻] → [-NH-(CH₂)₆-NH-CO-(CH₂)₈-CO-]ₙ + 2n H₂O

Industrially, this conversion is typically achieved by heating the salt under pressure. chemguide.co.uk The process involves the formation of amide bonds between the amine group of hexamethylenediamine and the carboxyl group of sebacic acid.

Furthermore, the introduction of other dicarboxylic acids into the reaction mixture along with this compound leads to the formation of copolymers. These copolymers have two or more different repeating monomer units embedded within their structure. wvu.edu Modifying the ratio of the dicarboxylic acids allows for the production of polyamides with tailored properties, such as varied flexibility and tensile strength. wvu.edu

Substitution Reactions Involving Amine Functionalities

The two primary amine groups of hexamethylenediamine are nucleophilic and can participate in various substitution reactions. These reactions allow for the modification and derivatization of the diamine monomer.

The amine groups of hexamethylenediamine readily react with acyl chlorides in a nucleophilic acyl substitution reaction to form stable amide bonds. reddit.comstudy.com This reaction is significantly faster than the reaction with dicarboxylic acids and does not require high temperatures. A prominent example is the reaction between hexamethylenediamine and sebacoyl chloride, the di-acyl chloride of sebacic acid. illinois.edu

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. study.combrainly.com This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion and a proton to form the amide linkage and hydrochloric acid (HCl). wvu.edu

This specific reaction is famously demonstrated in the "nylon rope trick," where a solution of hexamethylenediamine in water is layered with a solution of sebacoyl chloride in a non-polar solvent. illinois.edureddit.com The polymer, Nylon 6,10, forms instantly at the interface of the two immiscible liquids. reddit.com To neutralize the HCl byproduct, a base such as sodium hydroxide (B78521) is typically added to the aqueous layer. illinois.eduwvu.edu

Table 1: Interfacial Polymerization Reaction Components

Component Role Phase
HexamethylenediamineMonomer (Nucleophile)Aqueous
Sebacoyl ChlorideMonomer (Electrophile)Organic (e.g., Hexane)
Sodium HydroxideAcid ScavengerAqueous

The amine functionalities of hexamethylenediamine can be derivatized through N-alkylation, a nucleophilic aliphatic substitution reaction with alkyl halides. wikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

This reaction can lead to a mixture of products, as the primary amine can be converted to a secondary amine, then a tertiary amine, and finally a quaternary ammonium (B1175870) salt. However, the synthesis of N,N'-dialkylated hexanediamines can be achieved by reacting hexanediamine with alkyl halides, such as bromides or iodides, under basic conditions. smolecule.com Controlling the reaction conditions is crucial to obtain high yields of the desired dialkylated product. smolecule.com

A general scheme for the dialkylation is as follows: H₂N-(CH₂)₆-NH₂ + 2 R-X → R-NH-(CH₂)₆-NH-R + 2 HX (where R is an alkyl group and X is a halide)

Industrially, amine alkylation is often performed using alcohols as alkylating agents over a catalyst, as this avoids the production of salt byproducts. wikipedia.org

Hydrolytic Stability and Degradation Pathways of this compound

The polymer formed from this compound, Nylon 6,10, contains amide linkages that are susceptible to hydrolysis. This chemical breakdown process cleaves the polymer chain, ultimately reverting it to its constituent monomers, hexamethylenediamine and sebacic acid. The rate and mechanism of hydrolysis are highly dependent on the pH of the environment.

Polyamides are readily attacked by strong acids, especially at elevated temperatures. chemguide.co.uk The acidic hydrolysis of the amide bond involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate and cleavage of the carbon-nitrogen bond, breaking the polymer chain.

Kinetic studies on similar polyamides, such as Nylon 6,6, show that the hydrolysis follows pseudo-first-order kinetics. orientjchem.org The rate of reaction is influenced by factors such as temperature, acid concentration, and the presence of catalysts.

Table 2: Kinetic Data for Acid Hydrolysis of Polyamides

Polyamide Conditions Order Rate Constant (k)
Polyamide-6,65N HCl, 80°C, with surfactant catalystPseudo-First Order6.68 × 10⁻³ min⁻¹ orientjchem.org
Cyclic Diamide from Nylon 6,67.72 N HCl, 110°CFirst OrderData reported in study tue.nlresearchgate.net

Polyamides are significantly more resistant to alkaline hydrolysis compared to acid hydrolysis. chemguide.co.uk The mechanism under basic conditions involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the amide linkage. This is a more difficult step than in acidic hydrolysis because the carbonyl group is not activated by protonation. The reaction proceeds through a tetrahedral intermediate, which then expels an amide anion to break the chain. The amide anion subsequently abstracts a proton from the newly formed carboxylic acid.

Due to the polymer's resistance, alkaline hydrolysis typically requires harsh conditions, such as high temperatures and pressures, and long reaction times, often resulting in low yields of the recovered monomers. aau.dk

Implications for Degradability Studies in Material Design

The chemical structure of this compound is a primary determinant of the degradation characteristics of the resulting polyamide, Nylon 6,10. The principal mechanism for the breakdown of this polymer is hydrolysis of the amide bond nist.govifremer.fr. This chemical decomposition process involves the cleavage of a bond through a reaction with water molecules and is a critical first step in the biodegradation of synthetic polymers, especially polyamides and polyesters nist.gov.

In material design, this inherent hydrolytic stability is a crucial consideration. Materials intended for applications in humid or aqueous environments benefit from the slower degradation rate of Nylon 6,10. However, for applications where biodegradability is desired, this characteristic can be a limitation.

Degradation studies often focus on accelerating these processes to understand long-term behavior. For instance, depolymerization can be achieved by heating polyamides with water in an autoclave at high temperatures and pressures nist.gov. The general course of degradation involves the breaking of the C-N bond in the peptide group, leading to smaller polymer molecules nist.gov. The ultimate hydrolysis products of Nylon 6,10 are its constituent monomers: hexamethylenediamine and sebacic acid nist.gov.

The table below summarizes key factors originating from the this compound structure that influence the degradability of the resulting polymer.

Structural Feature (from Monomer Salt)Consequence in Polymer (Nylon 6,10)Implication for Degradability
Long aliphatic chains (C6 diamine, C10 diacid)Lower density of amide bonds; Increased hydrophobicityReduced rate of water absorption, leading to slower hydrolytic degradation.
Amide linkagesSusceptible to hydrolytic cleavagePrimary mechanism of chemical degradation, breaking the polymer into smaller fragments and eventually monomers.
Semicrystalline natureDensely packed crystalline regions are less accessible to waterDegradation, particularly hydrolysis, primarily occurs in the more accessible amorphous regions of the polymer. ifremer.fr

Oxidation Pathways and Functional Polymer Intermediates Derived from this compound

When polymers derived from this compound are exposed to oxygen, particularly at elevated temperatures or in the presence of UV radiation, they undergo oxidative degradation. This process is a free-radical chain reaction that leads to significant changes in the material's chemical structure and physical properties youtube.com.

The generally accepted mechanism for the thermal oxidation of aliphatic polyamides proceeds as follows:

Initiation : Heat or radiation leads to the homolytic cleavage of C-H bonds, typically on the carbon atom adjacent to the amide nitrogen, forming alkyl radicals (P•).

Propagation : The alkyl radical rapidly reacts with oxygen to form a peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical, thus propagating the chain reaction.

Chain Scission and Product Formation : The unstable hydroperoxides decompose, leading to chain scission. This breakdown results in the formation of various functional polymer intermediates. Key degradation products identified in the oxidation of polyamides include carboxylic acids and imides ifremer.fr.

This oxidative process leads to embrittlement of the polymer due to the reduction in molecular weight from chain scission researchgate.net. A significant finding in recent studies is the existence of a chemical coupling between oxidation and hydrolysis. Research on Polyamide 6 has shown that the presence of both oxygen and water can dramatically accelerate the rate of chain scission, with degradation being up to 80 times faster compared to hydrolysis in an oxygen-free environment ifremer.fr. This synergy implies that oxidative processes can generate intermediates that are more susceptible to hydrolysis, or vice-versa, leading to a rapid decline in material integrity.

The functional intermediates generated during oxidation can be summarized as follows:

Stage of OxidationKey Chemical Species / IntermediatesConsequence for Polymer
InitiationAlkyl Radicals (P•)Initial site of oxidative attack on the polymer backbone.
PropagationPeroxy Radicals (POO•), Hydroperoxides (POOH)Unstable intermediates that perpetuate the degradation cycle.
Termination / ScissionCarbonyl groups (e.g., Carboxylic Acids, Imides)Formation of new functional groups, chain cleavage, reduction in molecular weight, and embrittlement. ifremer.fr

Reactivity Comparisons with Analogous Diamine Salts (e.g., Pentanediamine Sebacate)

The reactivity of a diamine-diacid salt in polymerization is significantly influenced by the chain length of the diamine. A comparison between this compound (a C6 diamine salt) and an analogous salt like pentanediamine sebacate (a C5 diamine salt) highlights these differences.

The primary factor affecting reactivity and the ability to form high molecular weight polymers is the stability of the diamine monomer at polymerization temperatures. Shorter-chain diamines, such as pentanediamine, are more susceptible to side reactions. One critical side reaction is intramolecular cyclization via deamination, where the diamine reacts with itself to form a cyclic compound (piperidine in the case of pentanediamine) . This reaction consumes the diamine monomer, creating an imbalance in the crucial 1:1 stoichiometric ratio of amine to carboxylic acid groups, which limits the growth of the polymer chain and thus the final molecular weight .

Hexamethylenediamine, with its six-carbon chain, is less prone to this type of cyclization, as the formation of a seven-membered ring (azepane) is less favorable. This greater stability allows for more controlled polymerization, enabling the synthesis of higher molecular weight polyamides with more consistent properties.

Furthermore, the volatility of the diamine plays a role. During solid-state polycondensation, some diamine is invariably lost to the gas phase. As the chain length of the diamine increases, its volatility decreases. This means that hexamethylenediamine is less volatile than pentanediamine, leading to less monomer loss at high reaction temperatures. Consequently, it is easier to maintain the required stoichiometry, resulting in higher attainable molecular weights for polymers made from this compound dntb.gov.ua.

The following table compares the reactivity aspects of these two analogous salts.

Reactivity AspectPentanediamine Sebacate (C5 Diamine)This compound (C6 Diamine)
Susceptibility to Side Reactions High. Prone to intramolecular cyclization (deamination) to form piperidine. Low. Less prone to cyclization, leading to a more linear polymer structure.
Stoichiometric Control Difficult to maintain due to monomer loss from side reactions. Easier to control, facilitating the production of high molecular weight polymer.
Monomer Volatility Higher volatility compared to C6 diamine.Lower volatility, resulting in less monomer loss during high-temperature polymerization. dntb.gov.ua
Attainable Molecular Weight Generally lower due to challenges in controlling side reactions and stoichiometry. Generally higher, leading to better mechanical properties. dntb.gov.ua

Polymerization Science and Engineering of Hexamethylenediamine Sebacate Derived Polyamides

Hexamethylenediamine (B150038) Sebacate (B1225510) as a Monomer for Polyamide 6,10 Synthesis

Hexamethylenediamine sebacate, a salt formed from the reaction of hexamethylenediamine and sebacic acid, serves as the direct monomer precursor for the synthesis of Polyamide 6,10 (PA 6,10). The nomenclature "6,10" signifies the number of carbon atoms in the constituent monomers: six from hexamethylenediamine and ten from sebacic acid. europlas.com.vn This composition imparts distinct properties to the resulting polymer, such as lower water absorption and greater flexibility compared to other common polyamides like Nylon 6,6. europlas.com.vnspecialchem.com The polymerization of this salt into high-molecular-weight PA 6,10 is achieved through several industrial techniques, each with specific advantages concerning the final product's form and properties.

Melt Polycondensation Techniques for Nylon 6,10 Production

Melt polycondensation is a widely employed, solvent-free method for the production of Nylon 6,10 from this compound salt. The process involves heating the monomer salt to elevated temperatures, typically between 220°C and 250°C, in an inert atmosphere to prevent oxidation. This thermal energy drives the polycondensation reaction, where amide bonds are formed with the elimination of water as a byproduct. researchgate.net

The removal of water is critical to shift the reaction equilibrium towards the formation of a high-molecular-weight polymer. The process is often carried out in stages. Initially, the salt is heated to form a prepolymer. osti.gov This prepolymer is then subjected to further heating under vacuum to facilitate the removal of the remaining water and drive the polymerization to completion. osti.gov Catalysts, such as phosphoric acid derivatives, can be utilized to accelerate the reaction rate. The kinetics of the melt-phase polycondensation and the mass transfer of water are crucial parameters that are modeled to ensure efficient production and desired polymer characteristics. acs.org

Table 1: Typical Parameters for Melt Polycondensation of this compound

ParameterValue/ConditionPurpose
Reactant This compound saltMonomer for PA 6,10
Temperature 220 - 250 °CTo melt the monomer and provide energy for polymerization
Atmosphere Inert (e.g., Nitrogen)To prevent oxidative degradation of the polymer at high temperatures
Pressure Atmospheric, followed by VacuumTo efficiently remove water byproduct and drive the reaction
Catalyst Phosphoric acid derivatives (optional)To increase the rate of polymerization

Interfacial Polymerization of this compound and Sebacoyl Chloride

Interfacial polymerization is a distinct method for synthesizing Nylon 6,10 that occurs at the boundary between two immiscible liquid phases. blogspot.com This technique typically involves dissolving hexamethylenediamine in an aqueous phase and a more reactive derivative of sebacic acid, sebacoyl chloride, in an organic solvent that is immiscible with water, such as hexane. sabanciuniv.eduterrificscience.org The polymerization is exceedingly rapid and occurs at or near room temperature. quizlet.com A key advantage of this method is that the stoichiometry at the interface is self-regulating, controlled by the mass transfer and diffusion of the monomers to the reaction zone, which facilitates the formation of high-molecular-weight polymer. blogspot.comquizlet.com The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically neutralized by an acid acceptor, like sodium hydroxide (B78521) or sodium carbonate, dissolved in the aqueous phase. terrificscience.orgmdpi.com

When the interface between the two immiscible monomer solutions is left undisturbed, a continuous, thin film of Polyamide 6,10 forms. blogspot.comlibretexts.org This technique, known as unstirred interfacial polymerization, is particularly suited for the synthesis of polymer membranes. researchgate.netlibretexts.org The process involves carefully layering the aqueous solution of hexamethylenediamine on top of the organic solution of sebacoyl chloride. libretexts.org A coherent film of Nylon 6,10 instantly forms at the liquid-liquid interface. blogspot.com

This film acts as a barrier, slowing further reaction by hindering the diffusion of monomers. blogspot.com However, the film can be carefully withdrawn from the interface, often as a continuous "rope," allowing for the constant formation of new polymer at the freshly exposed interface. terrificscience.orglibretexts.org This method can be adapted to create both unsupported membranes and supported membranes, where the polymer film is formed on a porous substrate like a hydrophilic Millipore filter. libretexts.org

By vigorously agitating the two-phase monomer system, one phase can be dispersed as tiny droplets within the other, creating a large interfacial area. This process, known as stirred interfacial polymerization, is used to fabricate polyamide microcapsules and microspheres. researchgate.netlibretexts.org Typically, an oil-in-water (O/W) emulsion is created by dispersing the organic phase (containing sebacoyl chloride) into the continuous aqueous phase (containing hexamethylenediamine and an emulsifier/stabilizer). nih.gov

The polymerization reaction occurs at the surface of the organic droplets, forming a solid polyamide shell around the core material. researchgate.net The properties of the resulting microcapsules, such as size, morphology, and shell thickness, are highly dependent on process parameters like stirring rate, monomer concentrations, and the choice of organic solvent. nih.govgrafiati.com For instance, higher stirring speeds during emulsification lead to smaller droplet sizes and, consequently, smaller microcapsules. nih.gov This technique is valuable for applications such as the encapsulation of active ingredients. nih.gov

Table 2: Comparison of Interfacial Polymerization Techniques for Nylon 6,10

FeatureUnstirred Interfacial PolymerizationStirred Interfacial Polymerization
Agitation None or minimalVigorous stirring/agitation
Primary Product Form Continuous film, rope, or membraneMicrocapsules or microspheres
Interface Type Macroscopic planar interfaceLarge area, dispersed droplets
Key Application Membrane synthesisMicroencapsulation of active substances
Controlling Factors Rate of film removal, monomer concentrationStirring speed, emulsifier type, phase ratio

Reactive Extrusion Polymerization of this compound Systems

Reactive extrusion (REX) combines chemical reactions and polymer processing into a single, continuous operation. researchgate.net This technique has been successfully applied to the synthesis of polyamides, including Nylon 6,10, offering significant advantages over traditional batch processes, such as drastically reduced reaction times (minutes versus hours). researchgate.netcore.ac.uk In the REX process for Nylon 6,10, the monomers (hexamethylenediamine and sebacic acid or their salt) are fed into an extruder. acs.org

As the material is conveyed along the extruder screw, it is heated, melted, and mixed under high shear. researchgate.net The elevated temperatures and intense mixing create favorable conditions for rapid polycondensation. The extruder barrel is typically equipped with venting ports to remove the water byproduct under vacuum, which drives the polymerization toward high molecular weight. researchgate.net

The kinetics of the polymerization and the final properties of the polyamide are controlled by several interacting process parameters in reactive extrusion. uminho.pt The optimization of these parameters is crucial for achieving the desired molecular weight and material characteristics.

Temperature Profile: The temperature along the extruder barrel directly influences the reaction rate. Higher temperatures generally increase the rate of polymerization. However, excessively high temperatures can lead to thermal degradation of the polymer, resulting in a decrease in viscosity and mechanical properties. sabanciuniv.edutandfonline.com An optimized temperature profile is necessary to maximize the chain extension reaction while minimizing degradation. researchgate.net

Screw Speed: Screw speed affects both the residence time of the material in the extruder and the amount of shear heating. A higher screw speed decreases the residence time but increases the melt temperature and mixing intensity. uminho.pt The effect on polymerization can be complex, as a shorter residence time may be insufficient for complete reaction, while increased mixing can enhance it. researchgate.net

Throughput/Feed Rate: The rate at which material is fed into the extruder determines the residence time and the degree of fill in the screw channels. nih.gov Lower throughput leads to longer residence times, which can promote more complete polymerization, but may also increase the risk of degradation. researchgate.net

Venting Configuration: The efficiency of removing the water byproduct through vacuum vents is critical. Proper vent placement and vacuum level are essential to shift the equilibrium and achieve a high degree of polymerization. researchgate.net

Table 3: Influence of Key Reactive Extrusion (REX) Parameters on Polyamide Synthesis

Process ParameterEffect on Polymerization Kinetics and Properties
Increasing Barrel Temperature Increases reaction rate but can cause thermal degradation if too high. tandfonline.com
Increasing Screw Speed Decreases residence time, increases shear rate and melt temperature. uminho.pt
Increasing Residence Time Allows more time for reaction completion but can increase thermal exposure. sabanciuniv.edu
Efficient Venting Crucial for removing byproducts (e.g., water), driving the reaction to high conversion. researchgate.net
Catalyst Systems for Extrusion Polymerization

Extrusion polymerization is a continuous process that offers significant advantages in terms of efficiency and control for the large-scale production of polyamides like nylon 6,10. The success of this process hinges on the use of effective catalyst systems that can promote rapid polymerization within the relatively short residence times of an extruder. google.combrunel.ac.uk

A variety of catalysts have been investigated to accelerate the polycondensation of diamines and diacids. For polyamides in general, and applicable to the this compound system, these can be broadly categorized:

Phosphorus-based Catalysts: Hypophosphite compounds, such as sodium hypophosphite (NaH2PO2), are widely used as catalysts in polyamide production. google.comgoogle.com These catalysts are known to increase the rate of polycondensation. For instance, in the solid-phase polymerization of nylon 6,6, the presence of manganese hypophosphite led to a significant increase in the reaction rate, with catalyst factors (the ratio of the catalyzed to uncatalyzed rate constant) reaching up to 7.0 under dry conditions at 180°C. google.com While this data is for a different polyamide, the underlying chemistry of amidation suggests a similar catalytic effect in the this compound system. Some patents also disclose the use of organic phosphite (B83602) co-catalysts in conjunction with alkali metal hypophosphites to further enhance the polymerization rate, which is particularly crucial for the fast reaction times required in reactive extrusion. google.comgoogle.com

Titanium-based Catalysts: Organotitanium compounds, such as titanium isopropoxide (TIPT) and titanium(IV) isopropoxide bis(acetylacetonate) (TIC), have been shown to be effective catalysts for the synthesis of polyamides from furan-based monomers, and their utility can be extended to aliphatic systems like nylon 6,10. rsc.org In the synthesis of poly(hexamethylene furanamide), catalyst loadings as low as 100-400 ppm were sufficient to achieve high molecular weight polymers. rsc.org These catalysts are thought to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

The choice of catalyst and its concentration can also influence the properties of the final polymer, including its molecular weight and thermal stability. The table below summarizes the effect of different catalyst systems on polyamide synthesis, providing an insight into their potential application for this compound polymerization.

Catalyst SystemPolymer SystemKey FindingsReference
Sodium HypophosphiteNylon 6,6Increased solid-phase polymerization rate, with catalyst factors up to 7.0. google.com
Manganese HypophosphiteNylon 6,6 TerpolymerSignificant increase in solid-phase polymerization rate, especially at low moisture levels. google.com
Titanium Isopropoxide (TIPT)Poly(hexamethylene furanamide)Effective at low concentrations (200-400 ppm) in achieving high molecular weight. rsc.org
Titanium(IV) isopropoxide bis(acetylacetonate) (TIC)Poly(hexamethylene furanamide)Achieved high molecular weight at catalyst loadings of 100-400 ppm. rsc.org

Interactive Data Table: Catalyst Systems for Polyamide Synthesis

Kinetics and Thermodynamics of Polyamide Formation from this compound

The formation of polyamides from this compound is a step-growth polycondensation reaction. The kinetics and thermodynamics of this process are fundamental to controlling the polymerization and achieving a polymer with the desired molecular weight and properties.

The polycondensation of a diamine and a diacid is a complex reaction. In the melt phase, the reaction is often modeled as a second-order process, first-order in both the amine and carboxylic acid end-groups. acs.org However, in solid-state polymerization (SSP), the kinetics can be more complex and may be limited by the diffusion of the reactive end groups. core.ac.uk

For the polyamidation of hexamethylenediamine and sebacic acid, the activation energy has been reported to be approximately 100 kJ/mol, with the enthalpy of reaction being moderately exothermic at around -24 kJ/mol. researchgate.net The reaction rate is significantly influenced by temperature and the presence of a catalyst.

Kinetic models for polyamide synthesis often need to account for the removal of the water byproduct, as its presence can inhibit the forward reaction and promote the reverse hydrolysis reaction. acs.orgresearchgate.net In solid-state polymerization, the reaction rate can be influenced by the initial molecular weight of the prepolymer, with higher starting molecular weights sometimes leading to faster reaction rates. core.ac.uk This is attributed to changes in the concentration and distribution of reactive groups in the solid state. core.ac.uk

A simplified kinetic model for the solid-state polycondensation of nylons can be expressed as:

-d[COOH]/dt = k_forward[COOH][NH2] - k_reverse[Amide][H2O]

Where:

[COOH] and [NH2] are the concentrations of the carboxylic acid and amine end groups.

[Amide] is the concentration of amide linkages.

[H2O] is the concentration of water.

k_forward and k_reverse are the rate constants for the forward and reverse reactions, respectively.

The rate constants are temperature-dependent and can be described by the Arrhenius equation.

Step-growth polymerization is an equilibrium process. researchgate.netlibretexts.org To achieve high molecular weight polyamides, the equilibrium must be shifted towards the formation of the polymer. This is typically accomplished by the efficient removal of the water byproduct, often by applying a vacuum or using a stream of inert gas. researchgate.net

The equilibrium constant (K) for the polycondensation reaction is given by:

K = ([Amide][H2O]) / ([COOH][NH2])

For the reaction between a diamine and a diacid at low to moderate temperatures, the equilibrium constant is relatively low, in the range of one to ten. libretexts.org This underscores the importance of high temperatures and effective water removal to drive the reaction to completion and obtain a high degree of polymerization. libretexts.org The equilibrium constant for the polycondensation reaction has been observed to decrease with a decreasing degree of polymerization of the product. researchgate.net

The thermodynamics of the reaction, specifically the Gibbs free energy change (ΔG), determines the position of the equilibrium. A more negative ΔG favors the formation of the polymer. ΔG is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction by the equation:

ΔG = ΔH - TΔS

The moderately exothermic nature of the polyamidation reaction (negative ΔH) contributes to a favorable equilibrium. researchgate.net

Molecular Weight Control and Distribution in this compound Polymerizations

The molecular weight and molecular weight distribution, characterized by the number average molecular weight (Mn) and the polydispersity index (PDI), are critical parameters that dictate the mechanical and rheological properties of the final polyamide.

Several factors influence the Mn and PDI during the polymerization of this compound:

Stoichiometry: In step-growth polymerization, achieving a precise 1:1 stoichiometric ratio of the functional groups (amine and carboxylic acid) is crucial for obtaining high molecular weight. researchgate.net Any deviation from this ratio will limit the chain growth and result in a lower Mn. The use of pre-formed nylon salts, like this compound, helps to ensure the correct stoichiometry. researchgate.net

Reaction Time and Temperature: Longer reaction times and higher temperatures generally lead to a higher degree of conversion and thus a higher Mn, provided that side reactions and degradation are minimized. researchgate.net However, prolonged exposure to high temperatures can also lead to side reactions that may broaden the PDI.

Catalyst Concentration: The concentration of the catalyst can affect the reaction rate and, consequently, the rate of molecular weight build-up.

Monomer Purity: Impurities in the monomers can interfere with the polymerization reaction and limit the achievable molecular weight.

Water Content: As discussed previously, the presence of water shifts the equilibrium towards the reactants, limiting the Mn. Efficient removal of water is therefore essential. acs.org

The PDI for a typical step-growth polymerization theoretically approaches a value of 2 at high conversions. However, in practice, PDI values can vary depending on the reaction conditions and the occurrence of side reactions. For instance, in the synthesis of a furanic polyamide, PDI values ranged from 1.51 to 1.98 depending on the catalyst and its concentration. rsc.org

The following table illustrates the effect of stoichiometry on the molecular weight of a furan-based polyamide, which provides a relevant model for the this compound system.

Excess Diamine (mol%)Mn ( kg/mol )Mw ( kg/mol )PDI (Đ)
014181.51
210151.62
4.58131.65
106101.70

Interactive Data Table: Effect of Stoichiometric Imbalance on Polyamide Molecular Weight rsc.org

Several strategies are employed to overcome the equilibrium limitations of step-growth polymerization and produce high molecular weight polyamides:

Solid-State Post-Condensation (SSP): This is a common industrial process where a prepolymer of moderate molecular weight is heated in the solid state, below its melting point, under a vacuum or in a stream of inert gas. core.ac.ukethernet.edu.etresearchgate.net This process allows for the continued removal of water and further polymerization to achieve a higher Mn. The rate of SSP can be influenced by the initial molecular weight of the prepolymer and the reaction temperature. core.ac.uk

Use of Chain Extenders: Chain extenders are multifunctional molecules that can react with the end groups of the polymer chains, effectively "coupling" them together and increasing the molecular weight. researchgate.netgoogle.comrug.nltandfonline.com For polyamides, common chain extenders include bis-oxazolines, which react with carboxylic acid end groups, and bis-N-acyl lactamates, which react with amine end groups. scispace.com The use of a mixture of chain extenders can be particularly effective in increasing the viscosity and molecular weight. scispace.com

Reactive Extrusion: While also a polymerization method, reactive extrusion can be optimized to achieve high molecular weight by carefully controlling the temperature profile, screw design, and residence time to maximize reaction and devolatilization of water. brunel.ac.uk

Precise Stoichiometric Control: As mentioned earlier, meticulous control over the monomer feed ratio is fundamental. The use of pre-formed salts is a primary strategy to ensure this. researchgate.net

By employing these strategies, it is possible to produce high molecular weight nylon 6,10 with the desired properties for demanding applications.

Design and Fabrication of Polymer Architectures Utilizing this compound

The utility of polyamides derived from this compound (PA 6,10) is significantly expanded by fabricating them into advanced polymer architectures. These engineered structures, such as nanofibers and nonwoven membranes, possess unique properties like high surface-area-to-volume ratios and high porosity, making them suitable for specialized applications in filtration, tissue engineering, and textiles. rsc.orgmdpi.com

A prominent technique for creating such architectures is electrospinning . rsc.orgmdpi.com Electrospinning is a fiber production method that uses an electric force to draw charged threads of polymer solutions or polymer melts up to fiber diameters in the order of some hundred nanometers. mdpi.com The process involves applying a high voltage to a polymer solution, causing a jet of the solution to be ejected from a spinneret. As the jet travels towards a grounded collector, the solvent evaporates, leaving behind a nonwoven mat of ultra-fine polymer fibers. uni-bayreuth.dersc.org

Polyamides based on hexamethylenediamine and a bio-based diacid (azelaic acid, PA 6,9), which is structurally similar to sebacic acid, have been successfully fabricated into self-standing, nonwoven membranes using electrospinning. uni-bayreuth.dersc.org The polymer is typically dissolved in a suitable solvent system, such as a mixture of formic acid and chloroform (B151607) or formic acid and dichloromethane, to achieve the necessary viscosity and conductivity for spinning. rsc.orgmdpi.com

The morphology, fiber diameter, and pore size of the resulting electrospun architecture can be precisely controlled by manipulating various process parameters. uni-bayreuth.de These include:

Polymer concentration: Higher concentrations generally lead to larger fiber diameters. uni-bayreuth.de

Applied voltage: The voltage affects the electrostatic forces acting on the polymer jet.

Flow rate: The rate at which the polymer solution is fed through the spinneret. rsc.org

Tip-to-collector distance: The distance the polymer jet travels, which influences solvent evaporation time. rsc.org

Research on electrospun PA 6,9 membranes has shown that by varying the polymer concentration, the fiber diameter and pore size can be tailored. uni-bayreuth.de For example, increasing the concentration from 10 wt% to 15 wt% can lead to an increase in average fiber diameter. These membranes exhibit high porosity and hydrophobic surface behavior, making them effective for applications like filtering microplastic particles from water or for water-oil separation. uni-bayreuth.dersc.org

The table below details typical parameters used in the electrospinning of a polyamide similar to PA 6,10 and the resulting membrane characteristics.

ParameterValueReference
Polymer Bio-based PA 6,9 uni-bayreuth.dersc.org
Solvent Formic acid / Chloroform (1:1 v/v) uni-bayreuth.de
Polymer Concentration 10 - 15 wt% uni-bayreuth.dersc.org
Applied Voltage 24 - 26 kV rsc.org
Flow Rate 0.4 - 0.65 mL h⁻¹ rsc.org
Tip-to-Collector Distance 20 cm rsc.org
Resulting Fiber Diameter Tunable via concentration uni-bayreuth.de
Resulting Architecture Nonwoven, porous membrane rsc.org

Beyond filtration, these polymer architectures are investigated for biomedical applications. For instance, scaffolds made from polymers like poly(glycerol sebacate) have been fabricated for tissue engineering, demonstrating favorable mechanical properties and biocompatibility that promote cell adhesion and proliferation. eur.nl The principles of creating such porous scaffolds are directly applicable to polyamides derived from this compound, opening possibilities for their use in regenerative medicine.

Advanced Analytical and Characterization Methodologies for Hexamethylenediamine Sebacate and Its Derived Polymers

Diffraction Techniques for Crystalline Structure Analysis

Diffraction techniques are essential for characterizing the solid-state morphology of semi-crystalline polymers like Nylon 6,10. These methods provide detailed information about the arrangement of polymer chains and the degree of crystallinity.

X-ray diffraction (XRD) is the primary technique used to determine the degree of crystallinity and identify the polymorphic phases present in polyamides. thermofisher.comintertek.comazom.com Semi-crystalline polymers like Nylon 6,10 consist of both ordered crystalline regions and disordered amorphous regions. icdd.com The XRD pattern of such a polymer exhibits sharp diffraction peaks superimposed on a broad amorphous halo.

The degree of crystallinity can be estimated by deconvoluting the XRD pattern and calculating the ratio of the integrated intensity of the crystalline peaks to the total integrated intensity (crystalline peaks + amorphous halo). researchgate.net Polyamides can exist in different crystalline forms, most commonly the α and γ phases, which have distinct chain arrangements and hydrogen bonding patterns. researchgate.net These different polymorphs give rise to characteristic diffraction peaks at specific 2θ angles. For instance, in many polyamides, the α-form is characterized by a monoclinic unit cell, while the γ-form is pseudo-hexagonal. researchgate.net The presence and relative amounts of these phases can be determined from the XRD pattern, which is crucial as the polymorphic form significantly influences the mechanical and thermal properties of the material. researchgate.net

Polymorphic Phase Crystal System Typical XRD Peak Characteristics
α-phaseMonoclinicTypically shows two strong, well-defined diffraction peaks.
γ-phasePseudo-hexagonalOften exhibits a single, broader diffraction peak.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the microstructure and lamellar crystals of polymers. researchgate.netehu.es In semi-crystalline polymers like Nylon 6,10, the crystalline regions are organized into lamellae, which are thin, plate-like crystals. These lamellae are often arranged into larger spherulitic structures.

TEM analysis of thin sections of the polymer can reveal the morphology of these lamellae, including their thickness, orientation, and the arrangement of the amorphous regions between them. researchgate.net Staining techniques, often using heavy metal compounds that preferentially stain the amorphous regions, are typically required to enhance the contrast between the crystalline and amorphous phases. Selected Area Electron Diffraction (SAED) within the TEM can be used to determine the crystallographic orientation of individual lamellae. researchgate.net Such microstructural details are critical for understanding the mechanical behavior and failure mechanisms of the polymer.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability Profiling

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability and decomposition behavior of polymers derived from hexamethylenediamine (B150038) sebacate (B1225510). By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on the onset of degradation, the temperature of maximum decomposition rate, and the composition of the final residue.

Correlation of Thermal Degradation with Polymer Structure

The thermal stability of polyamides is intrinsically linked to their chemical structure. For Nylon 6,10, the polymer derived from hexamethylenediamine sebacate, the length of the aliphatic methylene (B1212753) (-CH2-) units between the amide linkages plays a significant role in its thermal degradation profile. Generally, polyamides with longer aliphatic chains, like Nylon 6,10, exhibit different thermal stability compared to those with shorter chains, such as Nylon 6,6.

The degradation of aliphatic polyamides is a complex process that can involve various reactions, including hydrolysis, thermo-oxidative degradation, and pyrolysis. The primary degradation pathway often involves the scission of the C-N bond within the amide group. The presence of longer hydrocarbon segments in Nylon 6,10 can influence the degradation mechanism and the volatile products formed. Research indicates that the thermal degradation of polyamides like Nylon 6,10 can be characterized by activation energies in the range of 55 kcal/mole.

Key Thermal Decomposition Temperatures for Nylon 6,10 in an Inert Atmosphere
ParameterTemperature (°C)Observation
Onset of Decomposition (Tonset)~380 - 420The temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax)~440 - 460The peak temperature on the derivative thermogram (DTG), indicating the point of fastest degradation.
Final Decomposition Temperature~480 - 500The temperature at which the primary decomposition stage is complete.

Derivative Thermogravimetry for Multi-Step Decomposition Analysis

Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss as a function of temperature. This technique is particularly useful for resolving overlapping decomposition events and identifying multi-step degradation processes that may not be apparent in the standard TGA curve.

For Nylon 6,10, the DTG curve typically shows a major peak corresponding to the main chain scission. However, subtle shoulders or minor peaks may also be present, indicating the evolution of different volatile products at various temperatures. These can be attributed to the breakdown of weaker bonds or the degradation of specific segments within the polymer structure. In air, the decomposition often starts at a lower temperature and may proceed in multiple stages due to oxidative reactions, which can be clearly distinguished using DTG. For instance, a DTG curve of a polyamide in air might show an initial peak around 355°C, significantly lower than the main decomposition peak in a nitrogen atmosphere, which could be around 451°C.

Rheological Characterization of this compound Polymer Melts and Solutions

The rheological properties of polymer melts and solutions derived from this compound are critical for optimizing processing conditions such as injection molding and extrusion. Rheology is the study of the flow and deformation of matter, and for polymers, it provides insights into viscosity, elasticity, and processability.

Polyamide melts, including Nylon 6,10, exhibit non-Newtonian, viscoelastic behavior. Their viscosity is dependent on the shear rate, temperature, and molecular weight. The presence of moisture is a significant factor affecting the rheology of polyamides, as water can act as a plasticizer, reducing the melt viscosity, or cause hydrolytic degradation, leading to a decrease in molecular weight and, consequently, viscosity.

Key rheological parameters for Nylon 6,10 melts include:

Melt Viscosity: A measure of the material's resistance to flow in the molten state. It decreases with increasing temperature and shear rate (shear-thinning behavior).

Storage Modulus (G'): Represents the elastic component of the polymer's response, indicating the energy stored during deformation.

Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.

The rheological behavior is highly dependent on the polymer's molecular weight and molecular weight distribution. Higher molecular weight generally leads to higher melt viscosity and increased elasticity.

Typical Rheological Properties of Polyamide Melts
PropertyTypical Value RangeInfluencing Factors
Zero-Shear Viscosity (η0)10² - 10⁵ Pa·sMolecular Weight, Temperature, Additives
Storage Modulus (G') at low frequency10¹ - 10⁴ PaMolecular Architecture (branching), Molecular Weight
Loss Modulus (G'') at low frequency10² - 10⁵ PaMolecular Weight, Temperature

Molecular Weight Determination Techniques for Polymers Derived from this compound

The molecular weight and its distribution are fundamental characteristics of polymers that significantly influence their mechanical, thermal, and rheological properties. Accurate determination of these parameters is crucial for quality control and for predicting the performance of Nylon 6,10.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. The method separates polymer molecules based on their hydrodynamic volume in solution.

A significant challenge in the GPC analysis of polyamides like Nylon 6,10 is their limited solubility in common GPC solvents at room temperature. This often necessitates the use of aggressive, polar solvents and, in some cases, elevated temperatures.

Commonly used solvents for polyamide GPC include:

Hexafluoroisopropanol (HFIP): An effective solvent for many polyamides at room temperature, but it is expensive and viscous. The addition of a salt, such as sodium trifluoroacetate, is often required to prevent polymer aggregation. dynisco.com

m-Cresol: Used for high-temperature GPC (HT-GPC) at temperatures above 100°C to dissolve the polymer and reduce solvent viscosity.

Formic Acid: A less costly alternative to HFIP, which can be effective for some polyamides. makeitfrom.com

Advanced Polymer Chromatography (APC) systems, which operate at higher pressures, can significantly reduce analysis time and solvent consumption compared to traditional GPC, particularly when using viscous solvents like HFIP. researchgate.netacs.org

Typical GPC Conditions for Polyamide Analysis
ParameterCondition 1 (HFIP)Condition 2 (m-Cresol)
Mobile PhaseHexafluoroisopropanol (HFIP) + Salt (e.g., 20 mM Sodium Trifluoroacetate)m-Cresol
Temperature40 °C> 100 °C
ColumnsSpecialty columns for polar solvents (e.g., PL HFIPgel)High-temperature stable columns
DetectorDifferential Refractive Index (DRI), Viscometer, Light ScatteringDifferential Refractive Index (DRI)

End-Group Analysis Methods (e.g., Titration)

End-group analysis is a classic method for determining the number-average molecular weight (Mn) of condensation polymers like Nylon 6,10. This technique relies on the quantitative determination of the unreacted functional groups at the ends of the polymer chains, which are typically amine (-NH2) and carboxylic acid (-COOH) groups.

Potentiometric Titration is a common method for this analysis. The polymer is dissolved in a suitable solvent, and the acidic and basic end groups are titrated with a standard base and acid, respectively.

Carboxyl Group Titration: The polymer is dissolved in a solvent like benzyl alcohol at an elevated temperature (e.g., 175°C) and titrated with a standard solution of potassium hydroxide (B78521), often using an indicator like phenolphthalein.

Amine Group Titration: The polymer can be dissolved in a solvent mixture, such as phenol-alcohol-water, and titrated with a standard acid solution, like hydrochloric acid. The endpoint is determined by monitoring the change in potential (voltage) as the titrant is added.

The number-average molecular weight (Mn) can be calculated from the concentrations of the end groups using the following formula:

Mn = 2 / ([COOH] + [NH2])

where [COOH] and [NH2] are the concentrations of carboxyl and amine end groups in moles per gram of polymer.

Example of Number-Average Molecular Weight (Mn) Calculation from End-Group Titration
ParameterValueUnit
Carboxyl End-Group Concentration ([COOH])5.6 x 10-5mol/g
Amine End-Group Concentration ([NH2])2.2 x 10-5mol/g
Total End-Group Concentration7.8 x 10-5mol/g
Calculated Mn~25,600g/mol

This method provides an absolute measure of Mn and is particularly accurate for polymers with molecular weights up to about 25,000 g/mol .

Advanced Separation Techniques for Precursor and Polymer Analysis (e.g., GC/MS, LC-MS/MS)

The comprehensive characterization of this compound, the salt precursor to Nylon 6,10, and the resulting polymer requires sophisticated analytical methodologies. Advanced separation techniques, particularly those coupled with mass spectrometry, are indispensable for analyzing the purity of the precursor monomers, identifying the structure of the final polymer, and quantifying trace-level oligomers or degradation products. Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools that provide detailed molecular-level information, ensuring the quality and performance of the polymeric material.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a premier technique for the analysis of volatile and semi-volatile compounds. While the direct analysis of the this compound salt is not feasible due to its low volatility, GC/MS is expertly applied to the analysis of its individual precursors: hexamethylenediamine and sebacic acid. To facilitate their passage through the gas chromatograph, these polar compounds typically require a derivatization step to convert them into more volatile and thermally stable analogs. For instance, dicarboxylic acids like sebacic acid can be esterified to form methyl or other alkyl esters, or silylated to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. nist.govhrgc.eu Similarly, diamines like hexamethylenediamine can be acylated or silylated. This derivatization is crucial for achieving good chromatographic peak shape and reproducible quantification.

Once derivatized, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides detailed mass spectra used for identification and structural elucidation.

Pyrolysis-GC/MS for Polymer Characterization

For the analysis of the final polymer, Nylon 6,10, which is non-volatile, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a widely recognized and valuable method. biochromato.comfrontier-lab.com In this technique, the polymer sample is subjected to rapid and controlled heating to high temperatures (pyrolysis) in an inert atmosphere. This thermal energy breaks the polymer chains into smaller, more volatile, and characteristic fragments. analytix.co.uk These fragments are then swept into the GC/MS system for separation and identification.

The resulting chromatogram, or pyrogram, serves as a unique "fingerprint" for the polymer. analytix.co.uk Analysis of these fragments allows for the confirmation of the polymer's identity and can provide insights into its microstructure. For Nylon 6,10, thermal degradation primarily yields fragments related to its constituent monomers. Key identified pyrolysis products include 1,8-diazacyclooctadecane-9,18-dione (the cyclic dimer of the repeating unit), as well as smaller amounts of 7-octenenitrile, caprolactam, decanedinitrile, and 9-cyano-N-hexylnonamide. laballiance.com.my

Table 1: Typical Pyrolysis-GC/MS Analysis Conditions and Major Fragments for Nylon 6,10
ParameterCondition/ValueReference
Pyrolysis TemperatureSmart Ramp: 300 °C to 800 °C at 5.0 °C/s laballiance.com.my
GC Column30 m DB-5MS UI (or equivalent) laballiance.com.my
Carrier GasHelium, Constant Flow (e.g., 1.0 mL/min) laballiance.com.my
Oven ProgramInitial 40 °C (1 min), ramp at 10 °C/min to 320 °C (hold 6 min) laballiance.com.my
MS DetectorElectron Ionization (EI) biochromato.com
Major Identified Pyrolysis Products1,8-diazacyclooctadecane-9,18-dione laballiance.com.my
7-Octenenitrile laballiance.com.my
Caprolactam laballiance.com.my
Decanedinitrile laballiance.com.my
9-Cyano-N-hexylnonamide laballiance.com.my

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique ideal for analyzing non-volatile and thermally labile compounds in complex mixtures. amazonaws.com It is particularly useful for the analysis of residual monomers and, most significantly, for the identification and quantification of soluble oligomers that may be present in the final polymer product. nih.gov Unlike Py-GC/MS, LC-MS/MS analyzes the sample in the liquid phase, avoiding thermal degradation and allowing for the characterization of larger molecules.

This method is critical for applications where the polymer is in contact with food or beverages, as it can accurately measure the migration of cyclic and linear oligomers. researchgate.net The analysis involves separating the oligomers from a sample extract using liquid chromatography, followed by detection with a tandem mass spectrometer. The use of tandem MS (MS/MS) provides a high degree of selectivity and confidence in compound identification by monitoring specific precursor-to-product ion transitions for each target analyte. researchgate.net For polyamides, electrospray ionization (ESI) is a common technique used to generate ions for MS analysis. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Polyamide Oligomer Analysis
ParameterCondition/ValueReference
LC ColumnC18 Reverse-Phase Column nih.govresearchgate.net
Mobile PhaseGradient elution with water and acetonitrile (often with additives like formic acid) nih.govresearchgate.net
Ionization SourceElectrospray Ionization (ESI), Positive Mode researchgate.net
MS AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) for quantification researchgate.net
AnalytesCyclic and linear oligomers of Nylon 6,10 researchgate.net

Material Science Applications of Hexamethylenediamine Sebacate Derived Polymers

Development of High-Performance Polyamide Materials (e.g., Nylon 6,10)

Hexamethylenediamine (B150038) sebacate (B1225510) serves as the essential monomer salt for the synthesis of Nylon 6,10, a high-performance semi-crystalline polyamide. The formation of this salt is a critical preliminary step that ensures the precise one-to-one stoichiometric ratio of hexamethylenediamine and sebacic acid. This exact balance is fundamental for achieving a high degree of polymerization, which in turn leads to a polymer with high molecular weight and optimal mechanical properties. The synthesis of Nylon 6,10 is typically achieved through melt polycondensation, where the salt is heated, driving off water to form the amide linkages that constitute the polyamide chain.

The name "Nylon 6,10" is derived from the number of carbon atoms in its constituent monomers: six from hexamethylenediamine and ten from sebacic acid. europlas.com.vn This structure, with a higher ratio of methylene (B1212753) groups to amide groups compared to nylons like Nylon 6,6, gives Nylon 6,10 distinct properties. It exhibits lower moisture absorption, which imparts better dimensional stability and retention of mechanical characteristics in environments with varying humidity. nycoa.com Key properties of Nylon 6,10 include excellent strength, toughness, durability, and resistance to wear and tear. weebly.com It also possesses good resistance to chemicals, including solvents, dilute mineral acids, fuels, and oils. europlas.com.vnrtpcompany.com

Table 1: General Properties of Nylon 6,10

Property Value
Tensile Strength 60–80 MPa
Melting Point 215–220°C
Continuous Use Temperature ~150°C
Key Characteristics Low moisture absorption, high toughness, good chemical resistance, excellent wear resistance.

Source: Data compiled from multiple sources. europlas.com.vnrtpcompany.com

Applications in Textile Engineering and Fabric Manufacturing

In the textile industry, Nylon 6,10 is valued for producing fibers with high strength, elasticity, and durability. weebly.com Although less common than Nylon 6 or Nylon 6,6, its unique properties make it suitable for specialized applications. Its excellent moisture-wicking capabilities are advantageous for sportswear and outdoor clothing where breathability is important. The versatility of nylon allows it to be strong enough for items like tire cords, yet fine enough for sheer hosiery. weebly.com It is also used in filaments for brushes, including toothbrush bristles, due to its flexibility and durability. europlas.com.vnrtpcompany.com

Utilization in Automotive Components and Engineering Plastics

The automotive industry extensively uses Nylon 6,10 for its exceptional mechanical properties and chemical resistance. europlas.com.vn Its strength and toughness make it an ideal material for various components such as engine covers, gears, and bushings. Due to its low moisture absorption and resistance to fuels, it is used for manufacturing fuel lines and tubing. europlas.com.vnnycoa.com The low friction coefficient of Nylon 6,10 also makes it suitable for bearings, reducing wear and heat generation.

As an engineering plastic, Nylon 6,10 is used in a wide array of applications beyond the automotive sector. Its excellent electrical insulating properties make it a reliable choice for electrical components like connectors, insulating sleeves, and cable sheaths. eupegypt.com It is also used to fabricate precision parts, zip fasteners, and various consumer goods. rtpcompany.com Furthermore, its toughness and light weight make it a preferred material for sporting equipment such as racket frames and bicycle parts. eupegypt.comeupegypt.com

Engineering of Biodegradable Polymer Systems from Hexamethylenediamine Sebacate Precursors

Design and Synthesis of Environmentally Sustainable Polyamides

The development of environmentally sustainable polyamides from this compound precursors is an area of growing interest. A key strategy is the use of bio-based monomers. Sebacic acid, one of the primary components of Nylon 6,10, can be sourced from castor oil, a renewable resource. europlas.com.vnresearchgate.net This makes Nylon 6,10 a partially bio-based polymer, offering a more sustainable alternative to polyamides derived entirely from fossil fuels. europlas.com.vn Research is ongoing to develop fully bio-based polyamides by also sourcing hexamethylenediamine from renewable feedstocks. nih.gov

Another approach to designing sustainable polymers is the synthesis of poly(ester amides). These polymers incorporate ester linkages, which are more susceptible to hydrolysis, into the polyamide backbone. This combination aims to balance the robust mechanical properties of polyamides with the biodegradability of polyesters. mdpi.com By reacting monomers like sebacic acid with amino-alcohols or by creating copolymers with polyesters, materials with tunable degradation rates and properties can be achieved. mdpi.comnih.gov For example, aliphatic polyesteramides are recognized as a class of biodegradable and potentially bio-based polymers. mdpi.com

Investigation of Chemical Degradation Mechanisms for Environmental Impact Assessment

Standard polyamides like Nylon 6,10 are generally not considered biodegradable, persisting in the environment for long periods. goodonyou.eco Their degradation primarily occurs through two mechanisms: photo-oxidation and hydrolysis.

Photo-oxidation: Exposure to ultraviolet (UV) radiation, such as from sunlight, can initiate degradation. This process can cause chain scission, particularly in the amorphous regions of the polymer, leading to a decrease in molecular weight and a deterioration of mechanical properties like tensile strength. acs.org

Hydrolysis: The amide bond in the polyamide chain can be broken by hydrolysis. This reaction is typically very slow under neutral environmental conditions but can be accelerated by acids. nist.gov Research shows that heating nylon with concentrated acids can cause nearly complete hydrolysis back to its constituent monomers, adipic acid and hexamethylenediamine. nist.gov In the environment, this process is much slower. The general course of degradation involves the breaking of the C-N bond in the peptide group, creating smaller polymer molecules. nist.gov

The environmental impact of nylon is significant. During its production from petrochemicals, nitrous oxide, a potent greenhouse gas, is released. goodonyou.eco The manufacturing process is also energy- and water-intensive. goodonyou.eco Furthermore, the physical degradation of nylon products in the environment leads to the formation of microplastics, which pollute waterways and can be ingested by marine life, potentially moving up the food chain. goodonyou.ecofabricmaterialguide.com

Fabrication of Specialized Polymeric Structures

Polymers derived from this compound, particularly Nylon 6,10, can be fabricated into specialized structures for advanced applications. One of the most promising methods is electrospinning, which produces nanofibers with diameters ranging from nanometers to micrometers. mdpi.com

Electrospun nanofiber membranes (NFMs) made from nylons exhibit a high surface-area-to-volume ratio, high porosity, and great water permeability. mdpi.comnih.gov These properties make them highly suitable for filtration applications, including the treatment of oily wastewater from industrial processes. mdpi.comnih.gov The inherent hydrophilicity and good tensile strength of nylons contribute to the performance of these membranes. mdpi.com

Research focuses on improving the mechanical strength and performance of these nanofibrous structures. Techniques such as solvent vapor treatment can be implemented to induce the fusion of fibers, enhancing the membrane's integrity and durability. mdpi.com These specialized polymeric structures hold potential for a variety of separation and filtration technologies.

Table 2: List of Chemical Compounds

Compound Name
Hexamethylenediamine
Sebacic acid
This compound
Nylon 6,10
Adipic acid

Controlled Porosity in Polymeric Scaffolds for Material Engineering

The creation of porous scaffolds from polymers is a critical area of material engineering, with applications ranging from filtration membranes to biomedical tissue engineering. For polymers derived from this compound, controlling the porosity allows for the modulation of mechanical properties, permeability, and surface area, tailoring the material for specific functions. A variety of techniques can be employed to fabricate such porous structures. researchgate.net

Commonly used methods for creating porous polymer scaffolds that are applicable to polyamides like Nylon 6,10 include:

Solvent Casting & Particulate Leaching: This technique involves dissolving the polymer in a suitable solvent and casting it into a mold filled with a porogen, such as salt or sugar particles. After the solvent evaporates, the porogen is leached out, leaving behind an interconnected porous structure. The pore size and porosity can be controlled by the size and amount of the porogen particles used. researchgate.netnih.govgoogle.com

Thermally Induced Phase Separation (TIPS): In this method, a homogeneous polymer solution is cooled to induce phase separation into a polymer-rich and a polymer-lean phase. The solvent is then removed, typically by freeze-drying, to create a porous scaffold. The pore morphology can be tuned by controlling the thermal history of the phase separation process. researchgate.net

Electrospinning: This technique uses an electric field to draw very fine fibers from a polymer solution. The resulting non-woven mat of nanofibers has a naturally high porosity and a large surface-area-to-volume ratio. nih.gov The porosity and pore size distribution of electrospun scaffolds can be influenced by processing parameters and post-spinning treatments. For instance, a salt-induced electrospinning method has been used to create porous Nylon-6 fibers, where a Lewis acid is used to disrupt intermolecular hydrogen bonds during spinning and then leached out to create pores within the fibers. bohrium.com Similarly, solvent vapor treatment of electrospun Nylon 6,6 membranes has been shown to induce fusion of fibers, altering the pore size and enhancing mechanical properties. mdpi.com

Additive Manufacturing (3D Printing): Techniques like Selective Laser Sintering (SLS) can be used to create scaffolds with highly controlled and complex architectures directly from a computer-aided design (CAD) model. frontiersin.org SLS has been successfully used to fabricate porous scaffolds from polyamide powders, demonstrating the potential for creating custom-designed porous structures from this compound-derived polymers for applications like tissue engineering. utexas.eduresearchgate.net

Solution Foaming: A facile method for creating porous polyamide materials involves injecting a foaming agent, such as a sodium carbonate solution, into a polymer/formic acid solution. The chemical reaction generates gas bubbles, leading to phase separation and the formation of a porous, foam-like structure. mdpi.com

Integration into Crosslinked Polymer Networks for High-Performance Materials

To enhance the mechanical and thermal properties of polymers derived from this compound, they can be integrated into crosslinked polymer networks. Crosslinking creates a three-dimensional network structure by forming covalent bonds between polymer chains, which significantly improves properties like tensile strength, thermal stability, and chemical resistance. scribd.comnaun.org

Radiation Crosslinking is a prominent method for modifying polyamides. Exposing Nylon 6,10 to high-energy radiation, such as gamma rays or electron beams, initiates the formation of free radicals on the polymer chains. These radicals can then combine to form crosslinks. researchgate.netnih.gov The efficiency of radiation crosslinking can be significantly enhanced by the addition of polyfunctional monomers, such as Triallyl Isocyanurate (TAIC). scribd.comresearchgate.net These molecules act as crosslinking agents, reacting with the polymer radicals to create a denser network structure. Research has shown that the gel formation in irradiated Nylon 6,10 is dependent on the concentration of the crosslinking agent. researchgate.net This process leads to a notable improvement in the mechanical properties of the material, especially at elevated temperatures. scribd.comresearchgate.net

Table 1: Effect of Radiation and Additives on Nylon 6,10 Properties

Material Condition Observed Effect Reference
Nylon 6,10 Gamma Irradiation Predominance of chain scission over crosslinking scribd.com
Nylon 6,10 with TAIC Gamma Irradiation Increased gel formation, indicating enhanced crosslinking scribd.comresearchgate.net
Nylon 6,10 with TAIC Gamma Irradiation Enhanced mechanical properties, particularly at high temperatures researchgate.net

This table is interactive. Click on the headers to sort the data.

Chemical Crosslinking offers another route to forming high-performance networks. This can involve the use of crosslinking agents that react with the functional groups present in the polyamide chain. For instance, formaldehyde-based resins, such as melamine-formaldehyde, can be used to crosslink nylons, although this is more common in coating applications. google.com Another approach involves creating physical crosslinks through blending with other polymers. For example, blending Nylon 6 with polyketones in the presence of a chain extender can lead to physical crosslinking via hydrogen bonding between the branched polyamide and the polyketone chains, resulting in improved rheological and mechanical properties. semanticscholar.orgmdpi.com

The integration of this compound-derived polymers into such crosslinked networks transforms them from standard thermoplastics into high-performance materials suitable for more demanding applications where enhanced stability and strength are required.

Functionalization of this compound Derived Polymers for Specific Material Attributes

Functionalization involves modifying the chemical structure of a polymer, often at its surface, to introduce new properties or enhance existing ones without altering the bulk material. For polymers derived from this compound, functionalization can be used to tailor attributes such as surface wettability, adhesion, biocompatibility, and chemical reactivity.

Surface Grafting is a versatile method for functionalization. This technique involves attaching new polymer chains (grafts) onto the backbone of the existing polymer. For polyamides, this can be initiated by creating free radicals on the surface, which then act as sites for the polymerization of a chosen monomer. scholarsresearchlibrary.com For example, microwave-assisted grafting of polyacrylamide onto Nylon 6,6 has been used to impart flame retardant properties. acs.org Similarly, grafting acrylonitrile onto Nylon-6 fabric can be achieved using redox initiators. researchgate.net These methods can be adapted to modify the surface of Nylon 6,10 to introduce a wide range of functionalities depending on the monomer used.

Chemical Modification of Amide Groups provides a direct route to altering the surface chemistry. The amide groups in the polyamide backbone can be chemically targeted. For instance, the reduction of surface amide groups to secondary amines using reagents like borane-tetrahydrofuran complex creates reactive sites for further modification. acs.orgresearchgate.net These amine-rich surfaces can then be used to immobilize other molecules through electrostatic interactions or covalent bonding.

Plasma Treatment is a dry and efficient method for surface functionalization. Exposing the polymer surface to a low-pressure plasma of a reactive gas, such as oxygen, can introduce polar functional groups like hydroxyl, carbonyl, and carboxyl groups. hideneurope.de This increases the surface energy and wettability of the material, which can improve adhesion and biocompatibility.

Incorporation of Functional Fillers is another approach to functionalization. By incorporating nanofillers with specific functionalities into the polymer matrix, composite materials with enhanced properties can be created. For example, single-walled carbon nanotubes functionalized with acyl chloride groups have been used to create Nylon 6,10 nanocomposites. researchgate.net The functional groups on the nanotubes form covalent bonds with the nylon matrix during polymerization, leading to significant improvements in tensile modulus, strength, and toughness. researchgate.net

Table 2: Examples of Polyamide Functionalization Techniques and Their Effects

Polyamide Type Functionalization Method Added Functionality/Modified Attribute Reference
Nylon 6,10 Incorporation of functionalized carbon nanotubes Improved mechanical properties (tensile modulus, strength, toughness) researchgate.net
Nylon 6 Low-frequency oxygen plasma Increased wettability and surface radical density hideneurope.de
Nylon 6 Reduction of amide groups followed by grafting Resistance to bacterial adhesion researchgate.net
Nylon 6,6 Microwave-assisted grafting of polyacrylamide Flame retardancy acs.org

This table is interactive. Click on the headers to sort the data.

Through these functionalization strategies, the performance and application scope of materials derived from this compound can be precisely engineered to meet the demands of advanced material science applications.

Theoretical and Computational Chemistry Investigations of Hexamethylenediamine Sebacate Systems

Molecular Modeling of Hexamethylenediamine (B150038) Sebacate (B1225510) Interactions and Conformations

Molecular modeling based on classical mechanics is instrumental in studying the behavior of large systems, such as the interactions between monomer salts and the conformational dynamics of polymer chains.

Molecular Dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of mathematical functions and associated parameters that define the energy of bonded and non-bonded interactions between atoms. The accuracy of any MD simulation is fundamentally dependent on the quality of the underlying force field. wikipedia.org

For systems like hexamethylenediamine sebacate, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and AMBER (Assisted Model Building with Energy Refinement) are commonly employed. researchgate.net The development and parameterization of a force field for this specific system involves several key steps:

Functional Form Definition : The total potential energy (E_total) is expressed as a sum of individual energy terms.

Bonded Interactions : These include bond stretching, angle bending, and torsional (dihedral) rotations.

Non-Bonded Interactions : These consist of van der Waals forces (often modeled with a Lennard-Jones potential) and electrostatic (Coulomb) interactions.

Parameterization : This is the crucial process of assigning numerical values to the constants within the functional forms (e.g., force constants, equilibrium bond lengths/angles, partial atomic charges). wikipedia.org These parameters are derived from a combination of high-level quantum mechanical calculations and experimental data (e.g., from infrared spectroscopy or X-ray crystallography). For instance, partial charges for the atoms in hexamethylenediamine and sebacate ions are determined to accurately reflect the molecular electrostatic potential.

Table 1: Representative Functional Forms in a Typical Force Field

Interaction Term Functional Form Example Description
Bond Stretching $$ E_{bond} = K_b(r - r_0)^2 $$ Models the energy change with bond length deviation from equilibrium.
Angle Bending $$ E_{angle} = K_{\theta}(\theta - \theta_0)^2 $$ Models the energy change with bond angle deviation from equilibrium.
Torsional $$ E_{torsion} = \sum_{n} \frac{V_n}{2}[1 + cos(n\phi - \gamma)] $$ Models the energy barrier for rotation around a chemical bond.
van der Waals $$ E_{vdw} = 4\epsilon_{ij} \left[ \left( \frac{\sigma_{ij}}{r_{ij}} \right)^{12} - \left( \frac{\sigma_{ij}}{r_{ij}} \right)^6 \right] $$ Models short-range repulsion and long-range attraction (Lennard-Jones potential).
Electrostatic $$ E_{coulomb} = \frac{q_i q_j}{4\pi\epsilon_0 r_{ij}} $$ Models the interaction between atomic partial charges.

The development of transferable force fields allows parameters for specific functional groups, like the amine and carboxylic acid groups, to be applied across different molecules, ensuring consistency and predictive power. columbia.edu

The three-dimensional structure and interactions of the hexamethylenediamine and sebacate ions are critical for understanding the crystallization of the salt and the subsequent polymerization process.

Conformational Analysis : Hexamethylenediamine and sebacic acid are flexible molecules due to the rotation around the C-C single bonds in their aliphatic chains. Computational methods can be used to identify stable conformers and the energy barriers between them. nih.gov For the alkyl chains, the anti (trans) conformation is generally lower in energy than the gauche conformation. Ab initio molecular dynamics (AIMD) can be employed to simulate the conformers and account for complex intermolecular interactions that stabilize certain structures, especially in the condensed phase. nih.gov

Intermolecular Hydrogen Bonding : The primary intermolecular force governing the structure of the this compound salt and the resulting polyamide is hydrogen bonding. quora.comdoubtnut.com

In the Salt : Strong ionic hydrogen bonds form between the ammonium (B1175870) groups (-NH3+) of the protonated hexamethylenediamine and the carboxylate groups (-COO-) of the sebacate.

In the Polymer (Nylon 6,10) : In the resulting polymer, hydrogen bonds form between the amide hydrogen (N-H, the donor) of one polymer chain and the carbonyl oxygen (C=O, the acceptor) of an adjacent chain. libretexts.org

These hydrogen bonds are highly directional and create a strong, cooperative network that is responsible for the high melting point and mechanical strength of nylon polymers. libretexts.orgacs.org Computational analyses quantify these interactions by calculating their geometric parameters and binding energies.

Table 2: Typical Hydrogen Bond Characteristics in Polyamide Systems

Parameter Typical Value Range Significance
H···O Distance 1.8 - 2.2 Å Indicates the strength of the interaction; shorter is stronger.
N-H···O Angle 150 - 180° High degree of linearity is characteristic of strong hydrogen bonds.
Binding Energy 15 - 30 kJ/mol Quantifies the energetic contribution of the hydrogen bond to the system's stability.

Analysis of crystal structures of similar nylon salts reveals that O···H/H···O contacts comprise a significant portion (around 28-29%) of the total intermolecular interactions. nih.gov

Quantum Mechanical Calculations on this compound Reactivity

Quantum mechanics (QM) provides a framework for understanding chemical reactivity based on the electronic structure of molecules. Methods like Density Functional Theory (DFT) are used to study the polycondensation reaction between hexamethylenediamine and sebacic acid.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in a chemical reaction. nih.gov

HOMO : Represents the ability of a molecule to donate an electron. In the context of the polymerization reaction, the HOMO is primarily localized on the lone pair of electrons of the nitrogen atom in the amine group of hexamethylenediamine.

LUMO : Represents the ability of a molecule to accept an electron. The LUMO is typically localized on the antibonding π* orbital of the carbonyl group in sebacic acid.

The reaction is initiated by a nucleophilic attack from the amine's HOMO to the acid's LUMO. libretexts.org The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial descriptor of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govaimspress.com

Table 3: Representative Quantum Chemical Reactivity Descriptors

Descriptor Formula Interpretation
HOMO-LUMO Gap (ΔE) $$ E_{LUMO} - E_{HOMO} $$ A smaller gap indicates higher chemical reactivity and polarizability. nih.gov
Chemical Hardness (η) $$ \frac{E_{LUMO} - E_{HOMO}}{2} $$ Measures resistance to change in electron distribution. Harder molecules have larger gaps.
Electronegativity (χ) $$ -\frac{E_{HOMO} + E_{LUMO}}{2} $$ Measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω) $$ \frac{\chi^2}{2\eta} $$ Quantifies the electron-accepting capability of a species.

These descriptors can be calculated using DFT to compare the relative reactivities of different monomers or reaction sites. dergipark.org.tr

The formation of the amide bond during polymerization is not a single-step event but proceeds through a high-energy intermediate known as a transition state. researchgate.net Computational chemistry allows for the precise modeling of this transient structure.

The reaction between a carboxylic acid and an amine to form an amide involves the formation of a tetrahedral intermediate. researchgate.net QM calculations can map out the entire reaction pathway, identifying the geometries and energies of the reactants, transition state(s), intermediates, and products. This "potential energy surface" provides critical information about the reaction mechanism.

The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea). This value is essential for understanding the kinetics of the polymerization reaction. A lower activation energy corresponds to a faster reaction rate. Transition state calculations can be complex, but they are invaluable for elucidating reaction mechanisms that are difficult to probe experimentally. researchgate.net

Simulation of this compound Polymerization Processes

Simulating the entire polymerization process provides a bridge between the molecular-level details and the macroscopic properties of the resulting polymer. This is typically achieved through kinetic modeling or reactive molecular dynamics simulations.

Step-growth polymerization, the mechanism by which Nylon 6,10 is formed, involves monomers reacting to form dimers, which then react to form trimers, and so on, until high molecular weight polymer chains are achieved. wikipedia.org

Kinetic Modeling (e.g., Monte Carlo Methods) : These simulations model the polymerization based on reaction probabilities. A simulation box is populated with monomer molecules (hexamethylenediamine and sebacic acid). The simulation proceeds in steps, where at each step, reactive functional groups are identified. A reaction is allowed to occur based on predefined kinetic parameters, which can be derived from QM calculations (like the activation energy) or experimental data. This approach is highly effective for predicting properties like:

The evolution of the number-average and weight-average molecular weight.

The molecular weight distribution (polydispersity index, PDI).

The effect of monomer concentration and reaction time on polymer growth. researchgate.net

Reactive Molecular Dynamics (ReaxFF) : More advanced methods use reactive force fields (like ReaxFF) that can model the formation and breaking of chemical bonds dynamically. While computationally very expensive, these simulations can provide a highly detailed, time-resolved picture of the polymerization process without pre-specifying the reaction pathways.

These simulations are powerful tools for process optimization, allowing researchers to explore how variables like temperature, pressure, and initial reactant ratios affect the final polymer properties, guiding the design of industrial polymerization reactors. researchgate.netresearchgate.net

Kinetic Monte Carlo Simulations of Polymer Growth

Kinetic Monte Carlo (KMC) simulations are a powerful computational tool for studying the stochastic nature of polymerization. youtube.com Unlike deterministic approaches that model average system behavior, KMC simulates the temporal evolution of individual reaction events, offering a detailed view of polymer chain growth. For the polycondensation of hexamethylenediamine and sebacoyl chloride (derived from the sebacate salt) to form Nylon 6,10, KMC can model the step-growth mechanism where monomers, oligomers, and polymer chains react with one another. libretexts.org

The simulation framework is built upon a set of possible reaction events, each with an associated probability or rate. Key events in the Nylon 6,10 polymerization process include:

Adsorption/Desorption: Monomers adsorbing onto a catalytic surface or interacting in a solvent.

Diffusion: The movement of reactive species (monomers, growing chains) within the reaction medium.

Reaction: The formation of an amide bond between a hexamethylenediamine monomer and a sebacic acid derivative.

KMC simulations can qualitatively visualize how monomers combine to form longer and more complex polymer chains. youtube.com The core of the KMC algorithm involves stochastically selecting which reaction will occur next and advancing the simulation time accordingly. This approach has been successfully applied to model various polymerization processes, including free radical polymerization and depolymerization. While direct quantitative predictions require accurate rate constants for each elementary step, which can be challenging to obtain experimentally, KMC provides invaluable qualitative understanding of the polymerization process. youtube.comrsc.org For instance, these simulations can explore how reaction conditions influence the molecular weight distribution and the rate of polymerization. researchgate.net

Process Modeling for Reactive Extrusion

Reactive extrusion (REX) combines polymer synthesis and processing into a single, continuous operation. An extruder is used as a chemical reactor to produce polymers like Nylon 6,10. researchgate.net Modeling this complex process is crucial for design, control, and optimization. The co-rotating twin-screw extruder is particularly common for such reactions due to its excellent mixing capabilities and ability to handle high-viscosity materials. researchgate.netcore.ac.uk

Process models for the reactive extrusion of polyamides typically integrate fluid dynamics, heat transfer, and reaction kinetics. These models aim to predict key variables along the extruder screw, such as:

Monomer conversion

Molecular weight distribution

Temperature and pressure profiles

Residence time distribution (RTD)

For polyamide synthesis, such as that of Nylon 6,6 which shares process similarities with Nylon 6,10, phenomenological models have been developed to simulate industrial twin-screw extruder reactors. core.ac.uk These models consider the extruder's geometry, operating conditions (screw speed, feed rate, temperature profile), and the kinetics of the polycondensation reaction. researchgate.netresearchgate.net The complexity of the process, involving coupling between chemical reactions and material flow, makes multi-scale modeling approaches particularly effective. These models can range from one-dimensional representations that capture the average behavior along the screw axis to more complex three-dimensional computational fluid dynamics (CFD) simulations.

Computational Analysis of Polymer Crystallinity and Morphology

Prediction of Unit Cell Parameters and Chain Packing

Molecular modeling, often employing specialized force fields, can predict the stable crystal structures of polymers. For polyamides, force fields like MSXX, derived from ab initio quantum calculations, have been used to predict structures and properties with considerable accuracy. acs.org These simulations involve constructing various possible packing arrangements of the polymer chains and minimizing their potential energy to find the most stable configurations.

For Nylon 6,10, the α-form is a common crystalline structure. Computational studies, in conjunction with experimental data from X-ray diffraction, have been used to determine its unit cell parameters. The α-form of Nylon 6,10 possesses a triclinic unit cell. researchgate.net The packing of the polymer chains within this unit cell is characterized by hydrogen bonds formed between the amide groups of adjacent chains, creating hydrogen-bonded sheets. The arrangement of these sheets relative to one another defines the final three-dimensional crystal structure.

Predicted Unit Cell Parameters for α-form Nylon 6,10
ParameterValue
a4.95 Å
b5.40 Å
c (fibre axis)22.40 Å
α48.50°
β76.50°
γ63.50°

Data sourced from: Al-Shawabkeh, A.F. (2023). researchgate.net

Energy Calculations for Crystalline Structures

Energy calculations are essential for determining the relative stability of different possible polymorphs (crystal structures) of a polymer. For nylons, the α and γ forms are common, and their relative stability can depend on factors like the number of methylene (B1212753) units in the monomers. acs.org Computational methods can calculate the free energy, enthalpy, and potential energy of these structures.

Molecular dynamics simulations have been used to evaluate the thermodynamic characteristics of the α-form of Nylon 6,10. By calculating the potential energy and other thermodynamic parameters, researchers can assess the stability and spontaneity of the crystallization process. For Nylon 6,10α, simulations have shown that at high temperatures, the crystallization process is spontaneous and exergonic, indicating its viability as a material for fibers and engineering thermoplastics. researchgate.net These calculations consider both van der Waals interactions between the aliphatic segments and the crucial hydrogen bonding between amide groups.

Calculated Thermodynamic and Energy Parameters for Nylon 6,10α
ParameterValue
Potential Energy (Mean)-21.181 x 10³ kJ/mol
Enthalpy (ΔHExp.)40.25 kJ/mol
Entropy (ΔSExp.)128.84 J/mol·K
Free Energy (ΔGExp.)-46.62 kJ/mol

Data sourced from: Al-Shawabkeh, A.F. (2023). researchgate.net

Emerging Research Frontiers and Future Prospects for Hexamethylenediamine Sebacate

Sustainable and Bio-based Feedstock Development for Hexamethylenediamine (B150038) and Sebacic Acid

The environmental footprint of Polyamide 6,10 is largely determined by the production methods of its constituent monomers: hexamethylenediamine and sebacic acid. Traditionally, hexamethylenediamine has been produced from fossil fuels, while sebacic acid is derived from castor oil, a renewable resource. azom.comresearchgate.net The major thrust of current research is to develop fully bio-based routes for both monomers, thereby creating a more sustainable polymer.

Biotechnological Routes for Precursor Production (e.g., Microbial Synthesis of Hexamethylenediamine from Glucose)

Significant strides are being made in producing hexamethylenediamine (HMDA) from renewable feedstocks, moving away from traditional petrochemical routes. One of the most promising approaches involves the microbial fermentation of sugars, such as glucose, which can be sourced from non-food biomass. mdpi.com

Researchers have successfully engineered microorganisms to produce diamines. For instance, novel biosynthetic strategies have been developed to produce HMDA in E. coli by leveraging dual metabolic pathways. mdpi.com One such pathway involves the use of L-lysine as a substrate, which is a readily available amino acid produced by microbial fermentation. This method represents a significant step towards a sustainable and industrially viable process for converting renewable feedstocks into HMDA. mdpi.com While still facing challenges in terms of yield and cost-competitiveness with petrochemical methods, these bio-based routes are seen as a critical step in reducing the carbon footprint of polyamide production. mdpi.comkikplastics.nl Companies like Covestro and Genomatica have announced successful pilot-scale production of plant-based HMDA, signaling strong commercial interest in these technologies. netzsch.com

Valorization of Renewable Resources for Sebacic Acid Production

Sebacic acid is a ten-carbon dicarboxylic acid that has long been produced from castor oil through alkaline pyrolysis. atriainnovation.commdpi.comtandfonline.com While castor oil is a renewable resource, the traditional production process is energy-intensive. azom.com To improve the sustainability profile, researchers are exploring more environmentally friendly production methods.

A significant area of development is the microbial ω-oxidation of plant oil-derived sources. atriainnovation.commdpi.comtandfonline.com Scientists have genetically engineered β-oxidation-blocked diploid yeast, Candida tropicalis, to create an effective microbial cell factory for sebacic acid production. By overexpressing genes involved in the ω-oxidation of hydrocarbons, a 46% increase in sebacic acid production was achieved compared to the original strain. mdpi.comtandfonline.com Fed-batch production with the engineered yeast has resulted in a final titre of 98.3 g/L with a molar yield of over 98%. mdpi.comtandfonline.com The sebacic acid produced through this method was successfully purified to over 99.8% and used to synthesize bio-nylon 6,10 with thermal properties comparable to its commercially available counterpart. atriainnovation.comtandfonline.com This demonstrates the viability of microbial biotransformation as a green alternative to the conventional chemical process. atriainnovation.com

The table below summarizes key findings in the bio-production of sebacic acid.

MicroorganismFeedstockProduction MethodTiterMolar YieldPurity
Engineered Candida tropicalisDecanoic acid methyl ester (from plant oil)Fed-batch fermentation98.3 g/L>98%>99.8%

Novel Derivatizations and Functionalization Strategies for Hexamethylenediamine Sebacate (B1225510)

To expand the applications of Polyamide 6,10, researchers are exploring various derivatization and functionalization strategies. These modifications aim to impart new properties to the polymer, such as improved mechanical strength, enhanced thermal stability, or novel functionalities for advanced applications. psu.edu

Surface modification is another key area of research. Techniques such as plasma treatment and chemical grafting are being investigated to alter the surface properties of polyamides. mdpi.com For instance, grafting functional monomers like acrylic acid onto the surface of polyamide fibers can introduce new chemical groups, thereby modifying properties like hydrophilicity and affinity for dyes. While much of this research has been conducted on PA 6 and PA 6,6, the principles are transferable to PA 6,10. mdpi.com

The table below outlines some functionalization strategies and their effects on polyamides.

Functionalization StrategyModifierEffect on Polyamide Properties
Composite FormationGlass FibersIncreased tensile strength, flexural modulus, dimensional stability
BlendingPolyamide 10,10Tailored mechanical and thermal properties, increased bio-based content
Surface GraftingAcrylic AcidIntroduction of functional groups, altered surface properties

Integration of Hexamethylenediamine Sebacate into Advanced Functional Materials

The unique properties of Polyamide 6,10, such as its good chemical resistance, low moisture absorption, and flexibility, make it an attractive candidate for the development of advanced functional materials. researchgate.neteuroplas.com.vn Research is increasingly focused on leveraging these properties to create stimuli-responsive systems and smart materials.

Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers are materials that can change their physical or chemical properties in response to external stimuli such as temperature, pH, or light. researchgate.net While the field is dominated by polymers like poly(N-isopropylacrylamide), there is growing interest in developing stimuli-responsive systems from common engineering plastics like polyamides. mdpi.com

For polyamides, responsiveness can be introduced by creating copolymer systems. For example, by copolymerizing polyamide with materials like polyetherdiamine, it is possible to create fibers that exhibit hygroscopic elongation and drying shrinkage in response to changes in humidity. rtpcompany.com Although this specific research was conducted on PA 6, the underlying principles of creating block copolymers to introduce responsive segments can be applied to PA 6,10. The lower moisture absorption of PA 6,10 compared to PA 6 could offer advantages in controlling the degree and rate of response in such systems. europlas.com.vnazom.com

Smart Materials Based on Polyamide 6,10 Derivatives

The development of smart materials, particularly smart textiles, is a rapidly growing field. textiletechsource.comnih.gov These materials integrate sensing, actuation, and communication capabilities directly into the fabric. Polyamide 6,10, with its durability and flexibility, is a promising base material for such applications. researchgate.net

The creation of smart textiles often involves the incorporation of conductive materials or sensors into the polymer matrix or onto the fiber surface. The functionalization strategies discussed in section 8.2, such as surface grafting, can be used to attach conductive polymers or nanoparticles to PA 6,10 fibers. Furthermore, the inherent properties of PA 6,10, such as its resistance to various chemicals, can be advantageous in protecting embedded electronic components. kikplastics.nleuroplas.com.vn While the direct application of PA 6,10 in complex smart textile systems is still an emerging area, its favorable balance of mechanical properties and its potential for functionalization position it as a key material for future developments in wearable technology and intelligent fabrics. researchgate.net

Advanced Manufacturing Techniques for this compound-Based Polymers

The manufacturing landscape for polymers is undergoing a significant transformation, moving beyond traditional methods like injection molding and extrusion towards more sophisticated techniques. These advanced methods offer unprecedented control over structure and function from the molecular to the macroscopic level. For this compound-based polymers, often known as Nylon 6,10, these techniques open new avenues for creating high-performance materials with tailored properties for specialized applications.

Additive manufacturing (AM), or 3D printing, stands out as a transformative technology for producing complex, three-dimensional structures with high precision. wisc.edu Techniques such as Fused Deposition Modeling (FDM) and Selective Laser Sintering (SLS) are being adapted for high-performance polyamides. For this compound polymers, this would involve developing filament feedstocks for FDM or fine powders for SLS. The key advantages include the ability to create customized geometries, lightweight structures with optimized topologies, and functionally graded materials where the composition and structure vary across the object. wisc.edu Research in this area focuses on optimizing processing parameters (e.g., temperature, print speed) and modifying the polymer with additives to enhance printability and the mechanical properties of the final part.

Hybrid manufacturing strategies, which combine different techniques, are also emerging as a powerful approach. For instance, combining additive manufacturing with traditional subtractive methods or with porogen leaching techniques allows for the creation of intricate, porous scaffolds. whiterose.ac.ukcore.ac.uk In the context of this compound, this could be used to fabricate scaffolds for tissue engineering or supports for catalysts, where both a specific macroscopic shape and a controlled microscopic porosity are required. whiterose.ac.ukcore.ac.uk

Another significant area is the fabrication of nanofibrous materials through techniques like electrospinning. This process uses an electric field to draw fine fibers from a polymer solution or melt. For this compound, electrospinning can produce non-woven mats of nanofibers with a high surface-area-to-volume ratio. These materials are promising for applications in filtration, biomedical textiles, and composite reinforcement. Current research focuses on controlling fiber diameter, alignment, and porosity to tailor the material's performance for specific end-uses.

The table below summarizes some advanced manufacturing techniques and their potential applications for this compound-based polymers.

Manufacturing TechniqueDescriptionPotential Applications for this compound PolymersKey Advantages
Additive Manufacturing (3D Printing) Building 3D objects layer-by-layer from a digital design. Includes FDM, SLS, etc.Custom medical implants, lightweight aerospace components, rapid prototyping.Geometric freedom, mass customization, reduced material waste.
Electrospinning Uses an electric field to produce polymer nanofibers.Advanced filtration media, tissue engineering scaffolds, reinforced composites.High surface area, tunable porosity, ability to mimic extracellular matrix.
Hybrid Manufacturing Combines two or more manufacturing processes (e.g., AM and subtractive manufacturing).Porous scaffolds with precise external geometries, multi-material components.Enhanced design complexity, improved accuracy and surface finish.

Multiscale Modeling and Simulation Approaches for this compound Systems

Multiscale modeling has become an indispensable tool in materials science, bridging the gap between molecular-level phenomena and macroscopic material properties. manchester.ac.uksiam.org For this compound polymer systems, these computational approaches provide fundamental insights that are often difficult to obtain through experiments alone. By simulating the material at different length and time scales, researchers can predict its behavior, optimize its performance, and guide the design of new materials and processes. manchester.ac.ukewha.ac.kr

The multiscale modeling paradigm for polymers typically involves a hierarchy of simulation techniques, each suited for a specific scale:

Quantum Mechanics (QM): At the most fundamental, atomistic level, QM methods (like Density Functional Theory) are used to understand the electronic structure, reaction mechanisms for polymerization, and the interactions between monomer units. This scale is crucial for obtaining accurate force field parameters that are used in larger-scale simulations. nih.gov

Molecular Dynamics (MD): Using the force fields derived from QM, MD simulations model the dynamic behavior of polymer chains. manchester.ac.uknih.gov For this compound, MD can predict properties like glass transition temperature, melting point, crystallization kinetics, and mechanical responses (e.g., stress-strain behavior). It provides a window into how the arrangement and movement of polymer chains dictate the material's physical characteristics.

Continuum Modeling: At the macroscopic scale, methods like Finite Element Analysis (FEA) and Computational Fluid Dynamics (CFD) are used. These models treat the material as a continuous medium and are used to simulate the performance of a final product under real-world conditions, such as the mechanical stress on a part or the flow of the polymer melt during injection molding. manchester.ac.ukewha.ac.kr

A key challenge and area of active research is the effective "handshaking" between these different scales, ensuring that information is passed accurately from finer to coarser models. ewha.ac.kr For this compound systems, an integrated multiscale approach can accelerate material development by enabling virtual screening of different formulations and processing conditions, thereby reducing the reliance on time-consuming and costly physical experimentation. ewha.ac.kr

Modeling ScaleSimulation Technique(s)Investigated Properties for this compoundTimescaleLength Scale
Atomistic Quantum Mechanics (QM), Molecular Dynamics (MD)Polymerization reactions, chain conformation, glass transition, mechanical modulus.Femtoseconds to NanosecondsAngstroms to Nanometers
Mesoscale Coarse-Grained MD, Dissipative Particle DynamicsCrystallization kinetics, phase separation, morphology development.Nanoseconds to MicrosecondsNanometers to Micrometers
Continuum Finite Element Analysis (FEA), Computational Fluid Dynamics (CFD)Stress distribution in parts, polymer melt flow, heat transfer during processing.Microseconds to SecondsMicrometers to Meters

Economic and Environmental Sustainability Assessments of this compound Life Cycle

The sustainability of polymers is increasingly scrutinized, requiring a holistic evaluation of their economic viability and environmental impact throughout their entire life cycle. For this compound, assessments are shifting towards bio-based feedstocks as an alternative to traditional fossil-fuel-derived monomers. Life Cycle Assessment (LCA) and Techno-Economic Analysis (TEA) are the primary tools used for these evaluations. hi.isresearchgate.net

Life Cycle Assessment (LCA) An LCA provides a "cradle-to-grave" or "cradle-to-cradle" analysis of the environmental burdens associated with a product. researchgate.net For this compound, this involves quantifying energy consumption, resource depletion, and emissions across all life stages:

Raw Material Acquisition: Sourcing of monomers, either from petrochemicals (butadiene for Hexamethylenediamine) or biomass (castor oil for sebacic acid, or glucose for bio-based Hexamethylenediamine). researchgate.net

Manufacturing: The energy and resources used in the polymerization process to create Nylon 6,10.

Use Phase: The performance and durability of the final product.

End-of-Life: The impacts of disposal, recycling, or biodegradation.

Studies comparing fossil-based versus bio-based routes for Hexamethylenediamine (HMDA), a key monomer, highlight the complexities of sustainability. While bio-based routes can offer a lower carbon footprint, particularly when carbon sequestration by the biomass is credited, they may have higher impacts in other categories like eutrophication and land use, depending on the feedstock and processing methods used. researchgate.net The choice of allocation method for multi-product processes and the assumptions made for end-of-life scenarios significantly influence the results, leading to variations between studies. whiterose.ac.ukwhiterose.ac.uk

The table below presents a comparative overview of potential impacts based on the production route of the Hexamethylenediamine monomer, a critical component of this compound.

Impact CategoryFossil-Based Route (from Butadiene)Bio-Based Route (from Sugars)Key Considerations
Global Warming Potential Higher, due to fossil CO2 emissions.Potentially lower, especially if carbon sink is credited. researchgate.netDependent on energy sources used in processing and land-use change impacts.
Eutrophication Potential Lower.Potentially higher, due to fertilizer use in agriculture. researchgate.netVaries significantly with feedstock type (e.g., corn vs. potato starch).
Production Cost Generally lower and more mature technology. researchgate.netCurrently higher, but with potential for reduction through process optimization.Subject to volatility in both oil and agricultural commodity prices.
Resource Depletion Relies on finite fossil fuels.Utilizes renewable biomass resources.Competes with food supply and land for other uses.

Integrating LCA and TEA with social life cycle assessment (S-LCA) provides a more comprehensive Life Cycle Sustainability Assessment (LCSA), which also considers social and socio-economic impacts on stakeholders. eur.nl For this compound, this would involve evaluating factors like labor practices, community impacts, and health and safety across the value chain.

Q & A

Basic Research Questions

Q. What are the essential safety protocols for handling hexamethylenediamine sebacate in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. This compound is classified as a skin irritant and sensitizer (H317) and may cause severe eye damage (H318). Work should be conducted in a fume hood to avoid inhalation of vapors or dust. Emergency eyewash stations and showers must be accessible. Post-handling, decontaminate surfaces and dispose of waste via approved hazardous waste protocols .

Q. What is the standard synthetic route for producing this compound, and how does it contribute to nylon 6-10 synthesis?

  • Methodological Answer : this compound is synthesized via the stoichiometric reaction of hexamethylenediamine (HMDA) with sebacic acid in a solvent-free melt-polycondensation process. The salt formation occurs at elevated temperatures (160–200°C) under nitrogen to prevent oxidation. This salt serves as the precursor for nylon 6-10, which is produced through thermal polymerization at 220–250°C. The reaction mechanism involves nucleophilic acyl substitution, forming amide bonds .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Purity is assessed via titration (e.g., acid-base titration for amine content) and chromatographic methods. Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns and UV detection at 210 nm are recommended. Melting point determination (172–173°C) provides a quick validation .

Advanced Research Questions

Q. How do inorganic salts (e.g., LiCl, ZnCl₂) modulate the molecular weight of polyamides during polycondensation with this compound?

  • Methodological Answer : Inorganic salts act as Lewis acid catalysts, polarizing ester carbonyl groups and accelerating aminolysis. For example, LiCl increases reaction kinetics by stabilizing transition states, enabling high-molecular-weight nylon 6-10 (Mw > 50 kDa) even at room temperature. Optimal salt concentrations (0.5–2 wt%) should be determined via systematic screening, as excess salt may induce side reactions or phase separation .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-based polymers?

  • Methodological Answer : Discrepancies often arise from variations in moisture content, stoichiometric ratios, or catalyst activity. Researchers should:

  • Dry monomers rigorously (e.g., azeotropic distillation with toluene).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Employ real-time monitoring (e.g., in situ FTIR for amine consumption).
  • Validate molecular weight via gel permeation chromatography (GPC) with triple detection .

Q. What advanced characterization techniques elucidate the structural and thermal properties of this compound-derived polymers?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Identifies crystallinity and polymorphic phases in nylon 6-10.
  • Differential scanning calorimetry (DSC) : Measures Tg (~50°C) and Tm (~215°C) to assess thermal stability.
  • Solid-state NMR : Probes hydrogen bonding and amide linkage dynamics.
  • TGA-FTIR : Correlates thermal degradation (onset ~300°C) with volatile byproducts .

Q. How does the reactivity of active diesters (e.g., di(6-hydroxymethyl-1,4-pyron-3-yl) sebacate) compare to traditional acid chlorides in polycondensation with HMDA?

  • Methodological Answer : Active diesters exhibit reactivity comparable to acid chlorides due to electron-withdrawing substituents (e.g., pyrone nuclei) that enhance electrophilicity. Kinetic studies using ¹H NMR show reaction completion within 2 hours at 25°C, achieving >95% conversion. This avoids the hazards of acid chloride handling while maintaining high yields. Mechanistic studies suggest a dual role of the leaving group’s acidity and steric effects .

Q. What are the environmental and toxicological considerations for this compound in sustainable material design?

  • Methodological Answer : Ecotoxicity assessments (e.g., OECD 201/202 guidelines) indicate moderate aquatic toxicity (EC₅₀ ~10 mg/L for Daphnia magna). Researchers should explore bio-based alternatives, such as sebacic acid derived from castor oil, to reduce reliance on petrochemicals. Lifecycle analysis (LCA) frameworks can quantify carbon footprints, while green chemistry metrics (e.g., E-factor) optimize solvent and energy use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.